4-Bromo-3-Methyl-5-(Trifluoromethyl)-1h-Pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSOUBXNWWZCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371358 | |
| Record name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60061-68-9 | |
| Record name | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60061-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
CAS Number: 60061-68-9
This technical guide provides a comprehensive overview of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical research. This document outlines its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and potential applications.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder or solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60061-68-9 | [1] |
| Molecular Formula | C5H4BrF3N2 | [1] |
| Molecular Weight | 229.00 g/mol | |
| Melting Point | 89-90 °C to 105.0-109.0 °C | |
| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound, followed by bromination. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established pyrazole synthesis methodologies.
A plausible synthetic route involves the reaction of 3-methyl-β-dichloroethanecarboxamide with a potassium alkoxide.[2] Another common approach for creating the pyrazole ring is through the reaction of 1,1,1-trifluoro-4-methoxy-alken-2-ones with appropriate hydrazines, followed by bromination of the pyrazole ring using a brominating agent like N-bromosuccinimide (NBS).[2]
General Experimental Protocol for Synthesis (Illustrative):
A generalized procedure for the synthesis of a similar pyrazole derivative, which could be adapted for this specific compound, is as follows:
-
Hydrazone Formation: An appropriate aldehyde or ketone is reacted with hydrazine hydrate in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: A β-nitrostyrene derivative is then added to the reaction mixture. The mixture is stirred at room temperature for an extended period (e.g., 72 hours) to allow for the cyclization reaction to proceed.
-
Workup and Initial Purification: Water is added to the reaction mixture to precipitate the crude product. The solid is collected by vacuum filtration and washed.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the purified pyrazole derivative.
Purification:
Purification of pyrazole derivatives is commonly achieved through recrystallization or column chromatography.[3] A patent describing a general method for purifying pyrazoles suggests converting them into their acid addition salts, which can then be crystallized from an organic solvent to remove impurities.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of similar fluorinated pyrazole derivatives, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton of the pyrazole ring and a singlet for the methyl group protons. The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the pyrazole ring, the methyl group, and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a crucial technique for characterizing this compound and is expected to show a singlet for the trifluoromethyl group.
Infrared (IR) Spectroscopy:
The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H stretching of the methyl group, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands associated with the trifluoromethyl group.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.00 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemical research. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. The trifluoromethyl group often enhances the metabolic stability and binding affinity of a molecule to its biological target.
Potential Applications:
-
Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] This compound could be used as a key intermediate in the synthesis of novel therapeutic agents.
-
Agrochemicals: Many commercial herbicides and insecticides contain a pyrazole core.[5][6] The unique substitution pattern of this molecule makes it a candidate for the development of new crop protection agents. For instance, a similar compound, 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has shown potential herbicidal activity.[5]
Experimental Workflows and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological targets or signaling pathways modulated by this compound. To elucidate its biological activity, a series of in vitro and in vivo experiments would be necessary. A generalized experimental workflow for screening such a compound for potential anticancer activity is presented below.
Generalized Workflow for Anticancer Activity Screening:
Caption: A generalized workflow for evaluating the potential anticancer activity of a novel compound.
This workflow illustrates the logical progression from initial synthesis and in vitro screening to more detailed mechanism of action studies and eventual in vivo evaluation. The data obtained from these experiments would be crucial for understanding the therapeutic potential of this compound and for designing future derivatives with improved properties.
Note on Signaling Pathways:
Without specific biological data, creating a diagram for a signaling pathway directly involving this compound would be speculative. However, many pyrazole-containing drugs are known to be kinase inhibitors. If experimental data were to suggest such activity, a diagram illustrating its interaction with a specific kinase cascade (e.g., MAPK/ERK or PI3K/Akt pathway) could be constructed.
Safety Information
This compound is an irritant and should be handled with appropriate safety precautions. Direct contact with skin and eyes should be avoided. When handling this compound, it is essential to wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a starting point for researchers and scientists interested in this compound. Further experimental investigation is required to fully characterize its properties and unlock its potential in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its structural features, including a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrazole core, contribute to its unique chemical characteristics and biological activities. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates.[2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrF₃N₂ | [1][4][5] |
| Molecular Weight | 229.00 g/mol | [4][5] |
| CAS Number | 60061-68-9 | [1][4] |
| Appearance | White to light yellow crystalline solid/powder | [1] |
| Melting Point | 89 - 114 °C | [1][4] |
| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [1][4] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide | [1] |
| pKa | 9.83 ± 0.50 | [4] |
| LogP (XLogP3) | 2.5 | [4] |
| Flash Point | 100.2 °C | [1][4] |
| Refractive Index | 1.483 | [1][4] |
| Vapor Pressure | 0.054 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the construction of the substituted pyrazole ring followed by selective bromination.
General Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis of the target compound, highlighting the key stages from starting materials to the final product.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a common method for introducing a bromine atom at the 4-position of the pyrazole ring.[2]
Objective: To synthesize this compound from 3-Methyl-5-(Trifluoromethyl)-1H-pyrazole.
Materials:
-
3-Methyl-5-(Trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Stirring apparatus
-
Reaction flask
-
Standard workup and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: Dissolve 1 equivalent of 3-Methyl-5-(Trifluoromethyl)-1H-pyrazole in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Biological Activities and Potential Applications
Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities.[3] The specific combination of substituents in this compound makes it a valuable building block and a compound of interest for various applications.
Key Application Areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential antiviral and anticancer properties.[1]
-
Agrochemicals: Pyrazole derivatives are used in the development of herbicides, fungicides, and insecticides.[3] The trifluoromethyl group is often found in agrochemical compounds.[3]
-
Medicinal Chemistry Research: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.[2] For instance, related pyrazole structures have shown potential in modulating ATPase activity and exhibiting antiparasitic effects.[2] Derivatives have also been investigated as potent anti-gram-positive bacterial agents.[6]
Structure-Activity Relationship Logic
The diagram below outlines the logical relationship between the key structural features of the molecule and its potential biological activities.
Caption: Relationship between molecular features and potential applications.
References
- 1. chembk.com [chembk.com]
- 2. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 3. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - CAS:60061-68-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole. The document details the key physicochemical properties, provides a putative synthesis protocol, and outlines the analytical techniques essential for its characterization. A significant focus is placed on the interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide explores the potential biological relevance of trifluoromethyl-substituted pyrazoles by examining the well-established signaling pathway of a structurally related drug, providing a framework for future research and development.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of a trifluoromethyl group and a bromine atom into the pyrazole scaffold, as in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a compound of interest for the development of novel pharmaceuticals and agrochemicals.[1] Accurate structure elucidation is the fundamental first step in the discovery and development pipeline, ensuring the correct identification and characterization of the molecule's properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrF₃N₂ | [1] |
| Molecular Weight | 229.00 g/mol | [2] |
| Appearance | White to light yellow crystalline solid/powder | [1] |
| Melting Point | 105.0 to 109.0 °C | [1] |
| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol and chloroform. |
Synthesis and Characterization
Putative Synthesis Workflow
The synthesis of this compound likely involves a multi-step process, beginning with the formation of a substituted pyrazole ring, followed by bromination. A plausible workflow is outlined below.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrazoles
The following is a general protocol for the synthesis of substituted pyrazoles, which can be adapted for the synthesis of the title compound.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Methylhydrazine
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Silica gel for column chromatography
Step 1: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
-
Dissolve 1,1,1-Trifluoro-2,4-pentanedione in a suitable solvent such as ethanol.
-
Slowly add methylhydrazine to the solution at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Methyl-5-(trifluoromethyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve the 3-Methyl-5-(trifluoromethyl)-1H-pyrazole intermediate in a suitable solvent (e.g., acetic acid).
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. Although experimental spectra for this specific compound are not widely published, the expected data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the N-H proton (if not exchanged with solvent), and a singlet for the methyl (CH₃) protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. |
| ¹³C NMR | Signals for the five carbon atoms of the pyrazole ring and the methyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the ring carbons will be indicative of their electronic environment. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of Br, CF₃, and other small fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), C=N and C=C stretching in the pyrazole ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively studied, many pyrazole derivatives exhibit significant pharmacological effects. For instance, the pyrazole-containing drug Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[3][4][5][6][7] This pathway is crucial in mediating cellular responses to a variety of cytokines and growth factors and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[8][9][10][11][12]
The JAK-STAT Signaling Pathway: A Target for Pyrazole-Based Drugs
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription.
Pathway Description:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event activates the associated Janus kinases (JAKs).
-
STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.
-
Dimerization and Translocation: Phosphorylated STATs form dimers and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes involved in cell proliferation, differentiation, and immune responses.
A pyrazole-containing inhibitor like Ruxolitinib can block the activity of JAKs, thereby preventing the phosphorylation of STATs and inhibiting the downstream signaling cascade. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against kinases or other enzymes, making it a candidate for further biological evaluation.
Conclusion
This technical guide has provided a detailed framework for the structure elucidation of this compound. While a complete experimental dataset is not yet available in the literature, the compiled physicochemical properties, a putative synthesis protocol, and predicted spectroscopic data serve as a valuable resource for researchers. The exploration of the JAK-STAT signaling pathway as a potential target for pyrazole derivatives highlights the therapeutic potential of this class of compounds. Further experimental work is necessary to fully characterize this molecule and explore its biological activities, which could lead to the development of novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [pathbank.org]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and physical data for the compound 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document outlines the known properties and presents a generalized experimental workflow for its synthesis and characterization based on common practices for similar heterocyclic compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in synthetic chemistry and drug design.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrF₃N₂ | [1][2] |
| Molecular Weight | 229.00 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 105.0 to 109.0 °C | [1][3] |
| CAS Number | 60061-68-9 | [1][2][3][4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 2.3 - 2.5 | Singlet (s) | -CH₃ |
| ~ 12.0 - 14.0 | Broad Singlet (br s) | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Expected Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~ 10 - 15 | -CH₃ | | ~ 95 - 105 | C4-Br | | ~ 120 - 130 (quartet, J ≈ 270 Hz) | -CF₃ | | ~ 140 - 150 (quartet, J ≈ 35 Hz) | C5-CF₃ | | ~ 150 - 160 | C3-CH₃ |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
| Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet (s) | -CF₃ |
Mass Spectrometry (MS)
| m/z | Interpretation | |---|---|---| | ~ 228/230 | [M]⁺ molecular ion peak (presence of Br isotopes) | | ~ 149 | [M - Br]⁺ | | ~ 69 | [CF₃]⁺ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3100 - 3300 | N-H stretch |
| ~ 2900 - 3000 | C-H stretch (methyl) |
| ~ 1500 - 1600 | C=N, C=C stretch (pyrazole ring) |
| ~ 1100 - 1300 | C-F stretch (trifluoromethyl) |
| ~ 500 - 700 | C-Br stretch |
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis and purification of this compound is not explicitly described in the available literature. However, a general synthetic approach for such compounds involves the cyclization of a β-diketone precursor with hydrazine, followed by bromination.
General Synthesis Workflow
The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and characterization of this compound.
Signaling Pathways and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1] The pyrazole scaffold is a common feature in many biologically active compounds. The introduction of a bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of the final products.
The logical relationship for its application in drug discovery is outlined below.
Caption: Role of the title compound as a building block in a typical drug discovery pipeline.
Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of detailed, peer-reviewed experimental data necessitates a cautious approach when using this information for practical applications. Independent verification of all data is strongly recommended.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the heterocyclic compound 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole. This document outlines the expected spectroscopic behavior and provides detailed experimental protocols relevant to its analysis, serving as a vital resource for researchers in synthetic chemistry, drug discovery, and materials science.
Compound Profile
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this molecule, including a bromine atom, a methyl group, and a trifluoromethyl group, impart unique physicochemical properties that can be elucidated through spectroscopic techniques.
| Property | Value | Reference |
| CAS Number | 60061-68-9 | [1] |
| Molecular Formula | C₅H₄BrF₃N₂ | [1] |
| Molar Mass | 229.00 g/mol | [1] |
| Melting Point | 105.0 to 109.0 °C | [1] |
| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [1] |
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.
While specific experimental spectra for this compound are not publicly available in the searched literature, this section outlines the expected chemical shifts and coupling constants based on the analysis of structurally similar pyrazole derivatives.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following tables summarize the anticipated NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and data from related fluorinated and brominated pyrazole compounds.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 13.0 - 14.0 | Broad Singlet | - |
| CH₃ | 2.3 - 2.5 | Singlet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling (J, Hz) |
| C=C-Br | 95 - 105 | Singlet | - |
| C-CH₃ | 140 - 150 | Quartet | ~35-40 (²JCF) |
| C-CF₃ | 135 - 145 | Quartet | ~1-3 (³JCF) |
| CF₃ | 118 - 122 | Quartet | ~270-280 (¹JCF) |
| CH₃ | 10 - 15 | Quartet | ~1-2 (³JCF) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CF₃ | -60 to -65 | Singlet |
Mass Spectrometry Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.
Predicted Mass Spectrometry Data
The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (M and M+2).
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 228/230 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| [M-Br]⁺ | 149 | Loss of the bromine atom. |
| [M-CF₃]⁺ | 159/161 | Loss of the trifluoromethyl group. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible NMR and MS data. The following sections provide generalized methodologies applicable to the analysis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: +50 to -250 ppm.
-
Number of scans: 64-128.
-
Relaxation delay: 2 seconds.
-
Reference: External CFCl₃ (δ = 0 ppm).
-
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used for volatile compounds.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet temperature: 250 °C.
-
Oven program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1-2 scans/second.
-
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample handling to final data analysis for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
This guide provides a foundational understanding of the NMR and mass spectrometry analysis of this compound. While specific experimental data remains elusive in the public domain, the provided predictions and protocols offer a robust framework for researchers to conduct their own analyses and contribute to the growing body of knowledge on this important class of molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles
The incorporation of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this functional group is combined with the pyrazole scaffold, a five-membered nitrogen-containing heterocycle, the resulting compounds exhibit a remarkable breadth of biological activities.[4][5] Trifluoromethylated pyrazoles are privileged structures found in numerous approved drugs and agrochemicals, targeting a wide array of enzymes and receptors.[1][6][7]
This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Key Biological Activities and Molecular Targets
Trifluoromethylated pyrazoles have been extensively investigated for various therapeutic applications, demonstrating significant activity as anti-inflammatory, anticancer, antimicrobial, and immunomodulatory agents.
Anti-inflammatory Activity: COX-2 Inhibition
A prominent class of trifluoromethylated pyrazoles acts as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[8] The CF3 group plays a crucial role in conferring selectivity for COX-2 over the COX-1 isoform, which is associated with gastrointestinal side effects.[8]
The drug Celecoxib , a selective COX-2 inhibitor, features a trifluoromethylpyrazole core and is widely used for treating inflammatory disorders.[1] Research has shown that various 1,5-diaryl-3-(trifluoromethyl)pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, in a carrageenan-induced rat paw edema assay, several compounds showed significant inhibition of inflammation, with some 3-trifluoromethylpyrazoles demonstrating 62-76% activity compared to the 78% inhibition by indomethacin.[9]
Immunomodulatory Activity: NFAT Transcription Factor Regulation
A series of 3,5-bis(trifluoromethyl)pyrazoles (BTPs) has been identified as novel inhibitors of cytokine production, including Interleukin-2 (IL-2), IL-4, and IL-5.[10] These compounds regulate the activity of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Unlike immunosuppressants such as cyclosporine A, BTPs do not directly inhibit the calcineurin phosphatase enzyme.[10] Instead, they maintain NFAT in its phosphorylated state within the cytosol, preventing its translocation to the nucleus and subsequent transcription of cytokine genes.[10] This distinct mechanism of action presents a promising avenue for new immunomodulatory therapies.[10]
Caption: Calcineurin-NFAT signaling pathway and the inhibitory point of BTPs.
Anticancer Activity
Trifluoromethylated pyrazoles have emerged as potent anticancer agents through various mechanisms, including tubulin polymerization inhibition and cytotoxicity.
-
Tubulin Targeting Agents: A hybrid class of combretastatin-(trifluoromethyl)pyrazole analogues has been developed as tubulin polymerization inhibitors.[11] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[11] Compound C-23 , a 1,5-diaryl-3-(trifluoromethyl)pyrazole, was identified as a potent agent against multiple cancer cell lines, including multidrug-resistant ones.[11]
-
Cytotoxic Agents: Several pyrazole derivatives have demonstrated significant cytotoxic activity against cancer cell lines.[12] For example, S-substituted-1,3,4-oxadiazoles bearing a N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety showed good anticancer activity against MCF-7 breast cancer cells.[12]
Antimicrobial and Antifungal Activity
The trifluoromethyl-pyrazole scaffold is also a key component in compounds designed to combat bacterial and fungal infections.
-
Antibacterial Agents: Phenyl-substituted pyrazole derivatives are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][13] Some 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles show potent growth inhibition of planktonic Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[13] These compounds are also effective at eradicating biofilms of S. aureus.[6]
-
Antifungal Agents (SDH Inhibitors): In the field of agrochemicals, trifluoromethyl-pyrazole-4-carboxamides have been developed as potent succinate dehydrogenase (SDH) inhibitors.[14] SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi. By inhibiting this enzyme, these compounds disrupt fungal respiration and exhibit excellent activity against phytopathogenic fungi like Gibberella zea and Fusarium oxysporum.[14]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various biological activities of trifluoromethylated pyrazoles as reported in the literature.
Table 1: Anti-inflammatory and COX Inhibitory Activity
| Compound Class | Assay | Target | Result | Reference |
|---|---|---|---|---|
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 62-76% inhibition | [9] |
| 5-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 47-76% inhibition | [9] |
| Trifluoromethyl-pyrazole-carboxamides | In vitro COX inhibition | COX-1 / COX-2 | Potent inhibition with COX-2 selectivity |[8] |
Table 2: Anticancer and Cytotoxic Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Combretastatin-(trifluoromethyl)pyrazole (C-23) | MCF-7 (Breast Cancer) | IC50 | Potent | [11] |
| S-substituted-1,3,4-oxadiazole-pyrazole hybrids | MCF-7 (Breast Cancer) | IC50 | 15.54 µM |[12] |
Table 3: Antimicrobial and Antifungal Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)phenyl-pyrazoles | Gram-positive bacteria | MIC | As low as 0.25 µg/mL | [13] |
| 4-Isopropyl aniline pyrazole derivative | S. aureus strains | MIC | 1 to 2 µg/mL | [13] |
| 5-Trifluoromethyl-pyrazole-4-carboxamide (7a) | Gibberella zeae | EC50 | 1.8 µg/mL | [14] |
| 5-Trifluoromethyl-pyrazole-4-carboxamide (7c) | Fusarium oxysporum | EC50 | 1.5 µg/mL | [14] |
| 5-Trifluoromethyl-pyrazole-4-carboxamide (7f) | Succinate Dehydrogenase (SDH) | IC50 | 6.9 µg/mL |[14] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following sections provide generalized protocols based on common practices in the literature.
General Synthesis: Knorr Pyrazole Synthesis
The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a foundational method for preparing pyrazoles.[15]
Protocol:
-
Reaction Setup: To a solution of a trifluoromethyl-β-diketone (1.0 eq.) in ethanol, add a substituted hydrazine derivative (1.0-1.2 eq.).[9]
-
Condensation: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).[15]
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) for a period ranging from 1 to 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[9][15]
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation.[15]
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., water or ethanol), and air dry.[15] Further purification can be achieved by recrystallization or column chromatography.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of the Bromine Atom in the Reactivity and Application of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a bromine atom onto the pyrazole scaffold is a critical and versatile strategy in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted role of bromine in modulating the reactivity and biological activity of pyrazole compounds. We will explore its influence on electrophilic substitution, its utility as a synthetic handle for cross-coupling reactions, and its participation in halogen bonding. This guide will also present detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological signaling to serve as a comprehensive resource for researchers in the field.
Introduction: The Significance of Brominated Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique chemical properties.[1] The strategic placement of a bromine atom on the pyrazole ring significantly enhances their utility. Brominated pyrazoles serve as crucial intermediates in the synthesis of complex molecules, enabling the introduction of various functional groups through cross-coupling reactions.[2] This functionalization is paramount in the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[3][4]
The bromine atom's influence extends beyond its role as a synthetic linchpin. Its electronegativity and polarizability alter the electronic landscape of the pyrazole ring, impacting its acidity, basicity, and susceptibility to further reactions. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[5] This guide will delve into these aspects, providing a detailed understanding of how the bromine atom's presence dictates the chemical and biological behavior of pyrazole compounds.
The Role of Bromine in Pyrazole Synthesis and Reactivity
The introduction of a bromine atom onto the pyrazole ring is a key step in the synthesis of many complex pyrazole derivatives. This section details the common methods for bromination and the subsequent reactivity of the C-Br bond.
Synthesis of Brominated Pyrazoles
The bromination of pyrazoles can be achieved through various methods, with the choice of reagent and conditions determining the regioselectivity and efficiency of the reaction.
Table 1: Comparison of Common Pyrazole Bromination Methods
| Method | Brominating Agent | Typical Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| Direct Bromination | Elemental Bromine (Br₂) | Inert solvent (e.g., CHCl₃, CCl₄) | Variable | Readily available reagent | Can lead to over-bromination; corrosive and toxic | [2] |
| N-Halosuccinimide (NBS) Bromination | N-Bromosuccinimide | DMF, 0 °C to rt | High (e.g., 96%) | Mild conditions, high yields, good regioselectivity | Requires careful temperature control | [6] |
| Photochemical Bromination | N-Bromosuccinimide | Chloroform, UV light | Dependent on photolysis time | Can provide alternative selectivity | Requires specialized equipment | [7] |
| Electrochemical Bromination | Sodium Bromide (NaBr) | Acetonitrile, Pt electrodes, constant current | Efficient | Uses inexpensive bromine source, clean energy | Can require excess brominating agent due to side reactions |
This protocol describes the regioselective bromination of a pyrazole derivative at the 4-position using N-bromosuccinimide (NBS).
-
Materials:
-
Boc-protected pyrazole derivative (2.5 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
N-Bromosuccinimide (NBS) (2.8 mmol)
-
Dichloromethane (25 mL)
-
Hydrochloric acid (2 M, 50 mL)
-
Saturated sodium bicarbonate solution (50 mL)
-
Water (50 mL)
-
Saturated brine (25 mL)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected pyrazole (2.5 mmol) in DMF (10 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add NBS (2.8 mmol) in small portions over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC) (eluent: ethyl acetate/petroleum ether, 6:4).
-
Upon completion, dilute the reaction mixture with dichloromethane (25 mL).
-
Wash the organic layer sequentially with 2 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), water (50 mL), and saturated brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by trituration or column chromatography.[6]
-
Reactivity of the Carbon-Bromine Bond: Cross-Coupling Reactions
The C-Br bond on the pyrazole ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | >95 | [8] |
| 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 92 | [8] |
| 4-Bromo-1H-pyrazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [9] |
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromopyrazole derivative with an arylboronic acid.
-
Materials:
-
4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (0.11 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (0.25 mmol, 2.5 equiv)
-
1,4-Dioxane (1.6 mL)
-
Water (0.4 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon); repeat this cycle three times.
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture to 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8]
-
Physicochemical Influence of the Bromine Atom
The presence of a bromine atom significantly alters the physicochemical properties of the pyrazole ring through inductive and resonance effects, and by enabling halogen bonding.
Electronic Effects
The electron-withdrawing inductive effect of the bromine atom deactivates the pyrazole ring towards electrophilic substitution. This effect can also influence the acidity of the N-H proton. While specific pKa data for a direct comparison of pyrazole and 4-bromopyrazole can be complex due to tautomerism, the general trend is that electron-withdrawing groups increase the acidity of the N-H proton.[10] The pyridine-like nitrogen atom's basicity is also reduced.[11]
Halogen Bonding
The bromine atom on a pyrazole ring can act as a halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, opposite to the C-Br bond. This positive region can interact favorably with Lewis bases, such as oxygen or nitrogen atoms. X-ray crystallographic studies of 4-bromo-1H-pyrazole have provided evidence for these interactions, which can influence crystal packing and molecular recognition in biological systems.[5]
Table 3: Crystallographic Data for 4-Halogenated-1H-pyrazoles
| Compound | Crystal System | Space Group | H-Bonding Motif | Key Intermolecular Distances (Å) | Reference |
| 4-Fluoro-1H-pyrazole | Monoclinic | P2₁/c | Catemeric chains | N···N: 2.871(2) | [5] |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimeric units | N···N: 2.883(2) | [5] |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimeric units | N···N: 2.890(4) | [5] |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | Catemeric chains | N···N: 2.883(3), I···I: 3.909(1) | [5] |
The isostructural nature of 4-chloro- and 4-bromo-1H-pyrazole, forming trimeric hydrogen-bonding motifs, highlights the influence of the halogen's size and polarizability on the crystal packing.
Role in Drug Development: Brominated Pyrazoles as Kinase Inhibitors
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of kinase inhibitors.[3][4] The bromine atom plays a crucial role in modulating the potency and selectivity of these inhibitors. It can serve as a point for further derivatization to explore the inhibitor's structure-activity relationship (SAR) or can directly interact with the kinase active site.
A study on pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors revealed that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin, a serine/threonine kinase.[12] This highlights the sensitive nature of inhibitor-protein interactions and how the position of a substituent like bromine can dramatically alter biological activity.
Table 4: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound | R | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | % Haspin Inhibition at 1 µM | Reference |
| 3a | -CH₃ | 167 | 101 | - | [12] |
| 4 | -Br (at pos. 8) | >1000 | - | 23 | [12] |
This data indicates that while the methyl-substituted compound 3a is a potent Haspin inhibitor, the brominated analog 4 shows significantly reduced activity. This could be due to steric hindrance or unfavorable electronic interactions within the ATP-binding pocket of Haspin.
Cyclin-dependent kinase 8 (CDK8) is another important target in drug discovery, particularly for inflammatory diseases and cancer.[13] The TGF-β/Smad signaling pathway, which is often dysregulated in these conditions, is modulated by CDK8. Pyrazole-based inhibitors have been identified for CDK8, and the bromine atom can be a key feature in optimizing their binding affinity and selectivity.
Conclusion
The bromine atom is a powerful tool in the design and synthesis of novel pyrazole compounds for a wide range of applications, particularly in drug discovery. Its role is multifaceted: it serves as a versatile synthetic handle for the construction of complex molecular architectures, it modulates the physicochemical properties of the pyrazole ring through electronic effects, and it can participate in halogen bonding to influence molecular recognition and crystal packing. The strategic incorporation of bromine can lead to compounds with enhanced biological activity and selectivity. A thorough understanding of the principles outlined in this guide is essential for researchers aiming to harness the full potential of brominated pyrazoles in their scientific endeavors. The provided experimental protocols and data serve as a practical resource for the synthesis and evaluation of these important chemical entities.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets for trifluoromethyl-pyrazole derivatives
An In-depth Technical Guide to the Therapeutic Targets of Trifluoromethyl-Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, trifluoromethyl-pyrazole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets for these derivatives, focusing on their mechanisms of action in inflammation, oncology, infectious diseases, and neurodegenerative disorders. It consolidates quantitative pharmacological data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and drug development efforts.
Introduction: The Synergy of Pyrazole and Trifluoromethyl Moieties
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a planar, electron-rich structure that is amenable to versatile chemical modification and facilitates specific binding to biological targets.[4] Its derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] The trifluoromethyl group, a bioisostere of the methyl group, is a key functional group in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced efficacy and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2][6] The combination of these two moieties has yielded compounds with potent and selective activities against a range of important therapeutic targets.
Key Therapeutic Targets and Mechanisms of Action
Trifluoromethyl-pyrazole derivatives have been successfully developed to target a diverse array of enzymes, receptors, and structural proteins. The primary areas of therapeutic intervention are detailed below.
Anti-inflammatory: Cyclooxygenase (COX) Inhibition
A major therapeutic application of trifluoromethyl-pyrazole derivatives is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[4] Many trifluoromethyl-pyrazole derivatives have been designed as selective COX-2 inhibitors, mirroring the mechanism of celecoxib, a well-known anti-inflammatory drug that also features a pyrazole core.[4][8][9] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][10] The trifluoromethyl group often plays a crucial role by inserting deep into the COX-2 active site, forming key interactions that enhance binding and selectivity.[10][11]
Anticancer: Targeting Kinases and Tubulin
The anticancer potential of trifluoromethyl-pyrazole derivatives is extensive, with compounds demonstrating activity against multiple targets.
-
Protein Kinase Inhibition : Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[12][13] Trifluoromethyl-pyrazole derivatives have been developed as potent inhibitors of several key kinases:
-
Epidermal Growth Factor Receptor (EGFR) : Compounds have shown significant inhibitory activity against EGFR tyrosine kinase, a key driver in many cancers.[14][15]
-
Akt (Protein Kinase B) : As a central node in the PI3K signaling pathway, Akt is a prime target for cancer therapy. Pyrazole derivatives have been identified as effective Akt inhibitors.[13][16]
-
Other Kinases : Various derivatives have also shown inhibitory activity against BRAF, p38α, PDGFRβ, and Cyclin-Dependent Kinases (CDKs), highlighting the scaffold's versatility in targeting diverse kinase families.[12][16]
-
-
Tubulin Polymerization Inhibition : Microtubules, polymers of tubulin, are essential for cell division, making them a validated target for anticancer drugs. Certain trifluoromethyl-pyrazole hybrids act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[17][18]
-
General Cytotoxicity : Many novel derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), colon (HT-29), lung (A549), and leukemia (K562).[5][14][17]
Antimicrobial and Antifungal Activity
-
Antibacterial Agents : Trifluoromethyl-pyrazole derivatives have shown significant promise in combating drug-resistant bacteria. Several compounds are potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][6][19] These agents can also prevent and eradicate bacterial biofilms, a major challenge in treating chronic infections.[6][19] Mechanistic studies suggest that some of these compounds may act as cell membrane-disrupting agents.[1]
-
Antifungal Agents : A key target for antifungal activity is succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration.[20] Certain N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent SDH inhibitors, exhibiting excellent activity against phytopathogenic fungi.[20]
Neurodegenerative Disorders
The pyrazole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[21]
-
Monoamine Oxidase (MAO) Inhibition : MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. Pyrazoline derivatives have been identified as potent and selective MAO inhibitors.[3][22]
-
Huntington's Disease (HD) : A series of fused 3-hydroxy-3-trifluoromethylpyrazoles was found to revert the toxicity induced by the mutant huntingtin (Htt) protein in phenotypic screens, suggesting a potential therapeutic avenue for this debilitating disease.[23]
Quantitative Pharmacological Data
The following tables summarize the reported biological activities of various trifluoromethyl-pyrazole derivatives against their respective targets.
Table 1: Anti-inflammatory and COX Inhibitory Activity
| Compound Class/Name | Target | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamide (3b) | COX-1 | 0.46 | 0.12 | [4][7] |
| Pyrazole-carboxamide (3b) | COX-2 | 3.82 | [4][7] | |
| Pyrazole-carboxamide (3g) | COX-1 | 4.45 | 1.68 | [4][7] |
| Pyrazole-carboxamide (3g) | COX-2 | 2.65 | [4][7] | |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | 225 | [8] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [8] | |
| Diarylpyrazole (Compound 11a) | COX-2 | 1.24 | 7.03 | [9] |
| Pyrazole Derivatives (11, 12, 15) | COX-2 | 0.043 - 0.049 | N/A |[24] |
Table 2: Anticancer Activity (Kinase Inhibition and Cytotoxicity)
| Compound/Class | Target/Cell Line | IC50 / GI50 Value (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative (49) | EGFR Tyrosine Kinase | 0.26 | [14] |
| Pyrazole Derivative (49) | HER-2 Tyrosine Kinase | 0.20 | [14] |
| Pyrazole Derivative (5b) | Tubulin Polymerization | 7.30 | [17] |
| Pyrazole Derivative (5b) | K562 (Leukemia) | 0.021 | [17] |
| Pyrazole Derivative (5b) | A549 (Lung Cancer) | 0.69 | [17] |
| S-substituted-1,3,4-oxadiazole-pyrazole | MCF-7 (Breast Cancer) | 15.54 | [14] |
| Pyrazole Derivatives (11, 12, 15) | MCF-7 (Breast Cancer) | 2.85 - 23.99 | [24] |
| Pyrazole Derivatives (11, 12, 15) | HT-29 (Colon Cancer) | 2.12 - 69.37 |[24] |
Table 3: Antimicrobial and Antifungal Activity
| Compound Class | Target Organism | MIC / EC50 Value (µg/mL) | Reference |
|---|---|---|---|
| 3,5-bis(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria | As low as 0.25 | [6] |
| Pyrazole-carboxamide (7a) | Gibberella zeae | 1.8 | [20] |
| Pyrazole-carboxamide (7c) | Fusarium oxysporum | 1.5 | [20] |
| Pyrazole-carboxamide (7f) | Phytophthora infestans | 6.8 | [20] |
| Pyrazole-carboxamide (7f) | Succinate Dehydrogenase (SDH) | 6.9 (IC50) |[20] |
Experimental Protocols
The evaluation of trifluoromethyl-pyrazole derivatives involves a range of standardized in vitro and in vivo assays.
In Vitro COX Inhibition Assay
This assay is used to determine the potency and selectivity of compounds against COX-1 and COX-2 isoforms.
-
Principle : The assay measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The intensity of the color developed is proportional to the enzyme activity.
-
General Protocol :
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (or a reference inhibitor like celecoxib) in a buffer solution.
-
The reaction is initiated by adding a solution of arachidonic acid and the colorimetric substrate.
-
The plate is incubated at room temperature for a specified time (e.g., 5-10 minutes).
-
The absorbance is measured using a plate reader at a specific wavelength (e.g., 590-620 nm).
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by plotting inhibition versus compound concentration.[4][7]
-
In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle : Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
General Protocol :
-
Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the trifluoromethyl-pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured, typically at 570 nm.
-
The GI50 or IC50 value (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.[14][17]
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Principle : Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
General Protocol :
-
Animals (typically Wistar or Sprague-Dawley rats) are divided into groups (vehicle control, positive control like indomethacin, and test compound groups).
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
The test compounds or control substances are administered, usually orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the hind paw.
-
Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[8][25]
-
Visualizing Pathways and Workflows
Diagrams created using DOT language help to clarify complex biological pathways and experimental processes.
Caption: Selective inhibition of the COX-2 pathway by trifluoromethyl-pyrazole derivatives.
Caption: Inhibition of the EGFR signaling cascade by a trifluoromethyl-pyrazole derivative.
Caption: A typical workflow for the development of novel therapeutic agents.
Conclusion and Future Directions
Trifluoromethyl-pyrazole derivatives represent a highly fruitful area of medicinal chemistry, with demonstrated efficacy against a wide range of therapeutic targets. Their success as selective COX-2 inhibitors is well-established, and their growing potential as kinase inhibitors for oncology, novel antibiotics for resistant pathogens, and modulators of neuronal targets is clear. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to reduce off-target effects and improve clinical translatability. The exploration of novel hybrid molecules that combine the trifluoromethyl-pyrazole scaffold with other pharmacophores could lead to multi-target agents with enhanced therapeutic profiles. As synthetic methodologies continue to advance, the generation of diverse and complex libraries of these derivatives will undoubtedly uncover new leads for treating some of the most challenging human diseases.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fused 3-Hydroxy-3-trifluoromethylpyrazoles Inhibit Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole (CAS No: 60061-68-9), a key building block in pharmaceutical and agrochemical research.
Chemical Identification and Properties
This section details the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H4BrF3N2 | [1] |
| Molar Mass | 229 g/mol | [1] |
| Appearance | White to light yellow powder or crystalline solid.[1][2] | ChemBK, TCI Chemicals |
| Melting Point | 105.0 to 109.0 °C.[1][2] | ChemBK, TCI Chemicals |
| Boiling Point | 242.0 ± 35.0 °C (Predicted).[1] | ChemBK |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide.[1] | ChemBK |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements. It is important to note that while some data is for the specific compound, other warnings are extrapolated from closely related pyrazole derivatives.
| Hazard Statement | Code | Classification |
| Harmful if swallowed.[3][4] | H302 | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin.[4][5] | H312 | Acute toxicity, dermal (Category 4) |
| Causes skin irritation.[3][4][5][6][7] | H315 | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation.[3][4][5][6][7] | H319 | Serious eye damage/eye irritation (Category 2A) |
| Harmful if inhaled.[4][5] | H332 | Acute toxicity, inhalation (Category 4) |
| May cause respiratory irritation.[3][4][5][6][7] | H335 | Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3) |
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure. The following protocols are recommended.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes.[5][7] Ensure complete irrigation by keeping eyelids apart and away from the eye.[5] Seek immediate medical attention.[5] Removal of contact lenses should only be done by skilled personnel.[5] |
| Skin Contact | Flush skin and hair with running water and soap if available.[5] Remove contaminated clothing and wash before reuse.[6][7] If skin irritation persists, seek medical attention.[5][6][7] |
| Inhalation | Remove the affected person from the contaminated area to fresh air.[5][6][7] If breathing is difficult, provide artificial respiration.[6][7] Seek medical attention if symptoms occur or persist.[6][7] |
| Ingestion | Immediately give a glass of water.[5] Do not induce vomiting.[8] Clean the mouth with water and drink plenty of water afterwards.[6][7] Seek medical attention if in doubt or if symptoms occur.[5][6] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Safe Handling Workflow
Storage Conditions
-
Protect from physical damage and check regularly for leaks.[5]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[5][6][9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Recommendations |
| Eye/Face Protection | Wear chemical safety glasses or goggles.[5] Ensure eyewash stations are close to the workstation.[6][9] |
| Skin Protection | Wear protective gloves (e.g., polychloroprene, nitrile rubber, butyl rubber).[5] Wear a lab coat or overalls.[5] |
| Respiratory Protection | Use in a well-ventilated area.[5] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter should be used.[5][6] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Fire-Fighting Measures
-
Extinguishing Media : Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher.[5]
-
Hazards from Combustion : The compound is not considered a significant fire risk, but containers may burn.[5] Combustion may produce corrosive fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6]
-
Fire-Fighting Instructions : Alert the fire brigade.[5] Wear self-contained breathing apparatus and protective gloves.[5][6] Cool fire-exposed containers with water spray from a protected location.[5]
Disposal Considerations
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[5] The material should be disposed of at an approved waste disposal plant.[7]
This guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with this or any other chemical.
References
- 1. 1H-Pyrazole, 4-bromo-3-methyl-5-(trifluoromethyl)- [chembk.com]
- 2. 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | 60061-68-9 | TCI AMERICA [tcichemicals.com]
- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Discovery and history of fluorinated pyrazole synthesis
An In-depth Technical Guide to the Discovery and History of Fluorinated Pyrazole Synthesis
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to target proteins. Among the heterocyclic scaffolds that have benefited from fluorination, the pyrazole ring stands out. Fluorinated pyrazoles are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials. The popularity of these compounds has surged since the early 1990s, with over half of all research contributions on the topic published in the last decade, underscoring the continuous innovation in their synthesis.
This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for fluorinated pyrazoles, aimed at researchers, scientists, and professionals in drug development. It covers foundational cyclocondensation reactions, versatile cycloaddition strategies, and modern advancements, complete with detailed experimental protocols and comparative data.
Foundational Methods: Cyclocondensation Reactions
The earliest and most fundamental approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method first reported by Ludwig Knorr in 1883. This strategy was naturally extended to the synthesis of fluorinated pyrazoles by employing fluorinated dicarbonyl precursors.
The primary challenge in the condensation of unsymmetrical fluorinated 1,3-diketones is controlling the regioselectivity, which often results in a mixture of two constitutional isomers that can be difficult to separate.
Regioselectivity Control
Significant progress in controlling the reaction's regioselectivity was achieved by employing fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. These solvents can dramatically increase the preference for one regioisomer over the other.
Table 1: Effect of Solvent on Regioselectivity in a Model Cyclocondensation Reaction
| Hydrazine Reactant | Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (A:B) | Combined Yield (%) |
| Phenylhydrazine | Ethanol | Reflux | 12 | 60:40 | 85 |
| Phenylhydrazine | TFE | Reflux | 12 | 85:15 | 88 |
| Phenylhydrazine | HFIP | Reflux | 8 | >95:5 | 92 |
| Hydrazine Hydrate | Ethanol | Reflux | 10 | 55:45 | 80 |
| Hydrazine Hydrate | TFE | Reflux | 10 | 75:25 | 82 |
Data compiled from representative studies for illustrative purposes.
Experimental Protocol: Regioselective Synthesis of a 3-Trifluoromethylpyrazole
This protocol is adapted from the general procedure for condensing a fluorinated β-diketone with a hydrazine.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
4-Methoxyphenylhydrazine hydrochloride (1.05 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Sodium bicarbonate
Procedure:
-
A solution of 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in HFIP (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
4-Methoxyphenylhydrazine hydrochloride (10.5 mmol) is added to the solution, followed by sodium bicarbonate (11 mmol) to neutralize the hydrochloride salt.
-
The reaction mixture is stirred and heated to reflux for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole as the major regioisomer.
A Powerful Alternative: [3+2] Cycloaddition Reactions
A highly versatile and regioselective method for constructing the fluorinated pyrazole core is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of an in-situ generated fluorinated 1,3-dipole, such as a nitrile imine, with a dipolarophile like an alkyne or an alkene.
The key advantage of this method is the high degree of regiocontrol, which circumvents the primary issue of classical condensation methods. The precursors, such as trifluoroacetonitrile imines, are commonly generated in situ from corresponding hydrazonoyl bromides via base-mediated dehydrobromination.
Figure 1: General workflow for fluorinated pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: [3+2] Cycloaddition of a Fluorinated Nitrile Imine
This protocol describes the in-situ generation of a nitrile imine from a hydrazonoyl bromide and its subsequent reaction with an alkyne.
Materials:
-
N'-(4-chlorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a solution of N'-(4-chlorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide (5 mmol) in anhydrous toluene (25 mL) in a flame-dried flask under a nitrogen atmosphere, add phenylacetylene (6 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (7.5 mmol) dropwise to the stirred solution over 10 minutes. The formation of triethylammonium bromide is observed as a white precipitate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the hydrazonoyl bromide is consumed.
-
Filter the reaction mixture to remove the triethylammonium bromide precipitate and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate 95:5) to afford the pure 1-(4-chlorophenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
Table 2: Representative [3+2] Cycloaddition Reactions for Fluorinated Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Base | Solvent | Temp (°C) | Yield (%) |
| CF3C(Br)=N-NHPh | Ethyl propiolate | Et3N | THF | 25 | 92 |
| CF3C(Br)=N-NH(p-Tol) | 1-Hexyne | K2CO3 | Dioxane | 80 | 85 |
| CF2HC(Br)=N-NHPh | Styrene | Et3N | CH2Cl2 | 25 | 78 (Pyrazoline) |
| CF3C(Br)=N-NH(p-NO2Ph) | Methyl acrylate | DBU | Acetonitrile | 60 | 81 (Pyrazoline) |
Data compiled from various sources to illustrate the scope of the reaction. Yields are for the isolated cycloadduct.
Application in Drug Development: The Synthesis of Celecoxib
The profound impact of fluorinated pyrazoles on medicine is exemplified by Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug. Its structure features a central 1,5-diarylpyrazole ring with a trifluoromethyl group at the 3-position and a sulfonamide moiety, both of which are critical for its activity and selectivity.
The most common industrial synthesis of Celecoxib is a direct application of the classical cyclocondensation method.
Figure 2: Retrosynthetic analysis of the common industrial synthesis of Celecoxib.
Modern and Emerging Synthetic Trends
Research into the synthesis of fluorinated pyrazoles continues to evolve, driven by the principles of green chemistry, efficiency, and the need for novel structures.
Flow Chemistry
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fluorinated pyrazoles. It offers enhanced safety, particularly when handling hazardous intermediates like fluorinated diazoalkanes, which can be generated and consumed in situ without isolation. Flow reactors also provide precise control over reaction parameters (temperature, pressure, residence time), leading to improved yields and selectivity.
Figure 3: Simplified schematic of a continuous flow setup for pyrazole synthesis.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, represent a highly efficient and atom-economical strategy. MCRs for synthesizing 3-trifluoromethylpyrazoles have been developed, often using alkyne surrogates to avoid the handling of volatile or unstable alkynes.
Table 3: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Key Disadvantages | Typical Application |
| Cyclocondensation | Readily available starting materials; scalable. | Often poor regioselectivity; harsh conditions. | Industrial synthesis (e.g., Celecoxib). |
| [3+2] Cycloaddition | Excellent regioselectivity; mild conditions; high functional group tolerance. | Requires synthesis of precursors (e.g., hydrazonoyl halides). | Diverse, complex pyrazole synthesis. |
| Flow Chemistry | Enhanced safety and control; scalable; rapid optimization. | Requires specialized equipment. | Synthesis involving hazardous intermediates. |
| Multicomponent | High efficiency and atom economy; operational simplicity. | Can be challenging to optimize; substrate scope may be limited. | Library synthesis and discovery chemistry. |
Conclusion
The history of fluorinated pyrazole synthesis is a compelling narrative of chemical innovation. From the initial adaptation of the classical Knorr synthesis to the development of highly regioselective and efficient [3+2] cycloaddition and flow chemistry methods, the field has continuously advanced to meet the demands of medicinal and agricultural chemistry. The synthesis of the blockbuster drug Celecoxib remains a testament to the industrial viability of cyclocondensation, while newer methods provide unparalleled access to novel and complex fluorinated pyrazoles. For researchers and drug development professionals, a deep understanding of these diverse synthetic strategies is crucial for designing the next generation of fluorinated molecules that will address pressing challenges in human health and beyond.
Methodological & Application
Application Notes and Protocols: Leveraging 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom, a lipophilic trifluoromethyl group, and a stable pyrazole core, make it an attractive starting material for the synthesis of diverse bioactive molecules. The trifluoromethyl moiety, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a primary focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Key Applications in Drug Discovery
The primary and most well-documented application of this compound is in the synthesis of diarylpyrazole-based selective COX-2 inhibitors.[2] This class of non-steroidal anti-inflammatory drugs (NSAIDs) has been pivotal in the management of pain and inflammation. Beyond this, the trifluoromethylpyrazole scaffold is being explored for other therapeutic areas, including:
-
Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[3]
-
Antiviral and Antibacterial Agents: The pyrazole nucleus is a common feature in compounds with antimicrobial properties.[4][5]
-
Agrochemicals: This compound also serves as a building block for the synthesis of herbicides and insecticides.[6]
Application Focus: Development of Selective COX-2 Inhibitors
The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs. This compound is a crucial intermediate in the synthesis of celecoxib, a marketed COX-2 inhibitor, and its analogs.
Signaling Pathway: The COX-2 Pathway in Inflammation
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammatory Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "COX-2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pain & Inflammation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole_Derived_Inhibitor" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway "Inflammatory Stimuli" -> "Cell Membrane Phospholipids"; "Cell Membrane Phospholipids" -> "Arachidonic Acid" [label="PLA2"]; "Arachidonic Acid" -> "Prostaglandin H2" [label="COX-2"]; "Prostaglandin H2" -> "Prostaglandins" [label="Isomerases"]; "Prostaglandins" -> "Pain & Inflammation";
// Inhibition "4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole_Derived_Inhibitor" -> "COX-2" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5];
// Invisible nodes for alignment {rank=same; "Inflammatory Stimuli"; "4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole_Derived_Inhibitor";} } . Caption: The COX-2 signaling pathway in inflammation and its inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start: 4-Bromo-3-methyl-5-\n(trifluoromethyl)-1H-pyrazole"]; synthesis [label="Synthesis of Diarylpyrazole Analogs"]; purification [label="Purification and\nStructural Characterization"]; invitro [label="In Vitro COX-1/COX-2\nInhibition Assays"]; sar [label="Structure-Activity\nRelationship (SAR) Analysis"]; invivo [label="In Vivo Efficacy and\nToxicity Studies"]; lead [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Lead Candidate\nIdentification"];
// Workflow start -> synthesis; synthesis -> purification; purification -> invitro; invitro -> sar; sar -> synthesis [style=dashed, label="Optimization"]; sar -> invivo; invivo -> lead; } . Caption: A typical workflow for the discovery of COX-2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Celecoxib Analog
This protocol describes a general procedure for the synthesis of a 1,5-diarylpyrazole derivative from this compound via a Suzuki coupling reaction followed by N-arylation.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling:
-
To a solution of this compound (1.0 eq) in toluene, add 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq) in water, and a catalytic amount of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Degas the mixture and heat at 90 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-methyl-4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
-
-
N-Arylation:
-
To a solution of the product from step 1 (1.0 eq) in ethanol, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final celecoxib analog.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical SAR data for a series of celecoxib analogs, illustrating the impact of substitutions on COX-2 inhibitory activity and selectivity.
| Compound ID | R1 (at pyrazole N1) | R2 (at pyrazole C3) | R3 (at pyrazole C5-phenyl) | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-Sulfamoylphenyl | Trifluoromethyl | 4-Methylphenyl | 40 | 15000 | 375 |
| Analog 1 | 4-Sulfamoylphenyl | Methyl | 4-Methylphenyl | 250 | 5000 | 20 |
| Analog 2 | 4-Sulfamoylphenyl | Trifluoromethyl | 4-Fluorophenyl | 35 | 12000 | 343 |
| Analog 3 | 4-Aminosulfonylphenyl | Trifluoromethyl | 4-Methoxyphenyl | 55 | 18000 | 327 |
| Analog 4 | 4-Methylsulfonylphenyl | Trifluoromethyl | 4-Methylphenyl | 60 | 20000 | 333 |
Potential and Less Explored Applications
While the use of this compound in developing COX-2 inhibitors is well-established, its potential in other therapeutic areas warrants further investigation. The trifluoromethylated pyrazole scaffold has been identified in compounds with:
-
Kinase Inhibitory Activity: Various pyrazole derivatives have been reported as potent inhibitors of kinases such as JNK, JAKs, and others, which are crucial targets in oncology and inflammatory diseases.[7][8] The bromine atom on the pyrazole ring serves as a convenient handle for further chemical modifications to explore SAR for different kinase targets.
-
Antimicrobial Activity: Trifluoromethyl-substituted pyrazoles have shown promising activity against a range of bacteria and viruses.[4] The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
Further exploration of these applications could lead to the discovery of novel drug candidates with diverse mechanisms of action.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Its application in the synthesis of selective COX-2 inhibitors is a prime example of its utility. The provided protocols and data offer a framework for researchers to utilize this building block in their drug discovery programs. Furthermore, the potential for this scaffold in other therapeutic areas such as oncology and infectious diseases presents exciting opportunities for future research and development.
References
- 1. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole, 4-bromo-3-methyl-5-(trifluoromethyl)- [chembk.com]
- 6. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki and Sonogashira Cross-Coupling Reactions with 4-Bromo-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and critical considerations for the successful execution of Suzuki-Miyaura and Sonogashira cross-coupling reactions utilizing 4-bromo-pyrazole substrates. The functionalization of the pyrazole core at the C4-position is a pivotal strategy in the synthesis of diverse compound libraries for drug discovery, as the pyrazole scaffold is a prominent feature in many bioactive molecules.[1]
Suzuki-Miyaura Coupling of 4-Bromo-Pyrazoles
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between 4-bromo-pyrazoles and various aryl or vinyl boronic acids or esters.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, particularly debromination.
Troubleshooting Common Side Reactions:
A significant challenge in the Suzuki coupling of 4-bromo-pyrazoles is the competitive debromination of the starting material, leading to the formation of the corresponding pyrazole.[4] Key factors influencing this side reaction include:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen, for instance with a Boc or SEM group, can significantly suppress this undesired side reaction.[4]
-
Choice of Base and Solvent: The strength and type of base, along with the solvent polarity, play a critical role. Strong inorganic bases like NaOH or KOH may increase debromination. Milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often preferred.[4][5]
-
Catalyst System: The selection of the palladium precursor and the associated ligand is vital. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, have been shown to be effective in minimizing debromination compared to less bulky ligands like triphenylphosphine (PPh₃).[4]
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromo-Pyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Variable | A standard protocol, but can be prone to debromination.[2][6] |
| Pd(dcpf)Cl₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | Good to Excellent | Effective for unprotected pyrazoles, minimizing debromination.[4][7] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | Good to Excellent | Pre-catalyst suitable for a range of electron-rich and deficient boronic acids.[7][8] |
| Pyridine-Pyrazole/Pd(II) | K₂CO₃ / KOH | Ethanol/H₂O (1:1) | Microwave (60W) | 0.1-0.5 | Good to Excellent | Rapid, microwave-assisted protocol.[2][9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Toluene | 80-85 | - | ~82% | Effective system for coupling with aryl bromides.[5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-pyrazole derivative with an arylboronic acid.[2]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)[2]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)[2]
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a Schlenk tube, add the 4-bromo-pyrazole derivative (0.1 mmol), arylboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (0.25 mmol).[2]
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]
-
Add anhydrous 1,4-dioxane (1.6 mL) and degassed water (0.4 mL) to the tube via syringe.[2]
-
Seal the tube and heat the reaction mixture to 90 °C for 6 hours with vigorous stirring.[2]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-pyrazole.[2]
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol utilizes a pyridine-pyrazole/Pd(II) complex for a rapid, microwave-assisted Suzuki coupling.[2]
Materials:
-
4-Bromo-1H-pyrazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)[2]
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)[2]
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (1 mL)[2]
-
Water (1 mL)[2]
Procedure:
-
In a microwave reaction vessel, combine the 4-bromo-1H-pyrazole, phenylboronic acid, pyridine-pyrazole/Pd(II) complex, and K₂CO₃.
-
Add ethanol and water to the vessel.
-
Seal the vessel and place it in a microwave reactor. Irradiate at a constant power of 60W for a specified time (typically 5-20 minutes), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling of 4-Bromo-Pyrazoles
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, in this case, a 4-bromo-pyrazole.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][11]
Key Considerations for Sonogashira Coupling:
-
Copper-Free Conditions: A common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is promoted by the copper co-catalyst.[12] Employing a copper-free protocol can effectively minimize this undesired dimerization.[12][13]
-
Ligand Selection: For challenging substrates, such as those bearing electron-withdrawing groups, the use of bulky, electron-rich phosphine ligands like XPhos can significantly improve reaction conversion and yield.[13]
-
Base and Solvent: Amine bases such as triethylamine (Et₃N) or diisopropylamine often serve as both the base and, in some cases, the solvent.[14] Polar aprotic solvents like DMF or DMSO can be beneficial, particularly for less reactive substrates.[13][15]
Table 2: Reaction Conditions for Sonogashira Coupling of 4-Bromo-Pyrazoles
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Et₃N | DMF | 100 | - | up to 98% (conversion) | Optimized for trifluoromethyl-substituted pyrazoles.[13] |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF or THF | RT to 80 | Variable | Good | A classic Sonogashira protocol.[1] |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp. | 2-18 | up to 97% | Air-stable pre-catalyst, mild conditions.[15] |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | 3 | ~89% | General procedure for aryl halides.[14] |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from an optimized procedure for the coupling of a substituted 4-bromo-pyrazole with trimethylsilylacetylene (TMSA).[13]
Materials:
-
4-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)[13]
-
XPhos (6 mol%)[13]
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vessel, add the 4-bromo-pyrazole derivative, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous DMF, Et₃N, and TMSA to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C, monitoring the reaction progress by TLC or GC-MS.[13]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Detailed Experimental Protocol: Classic Sonogashira Coupling with Copper(I) Iodide
This is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[14]
Materials:
-
4-Bromo-pyrazole (1.0 equiv, 0.81 mmol)
-
Terminal alkyne (1.1 equiv)[14]
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[14]
-
Copper(I) iodide (CuI) (0.025 equiv)[14]
-
Diisopropylamine (7.0 equiv)[14]
-
Tetrahydrofuran (THF), anhydrous (5 mL)[14]
Procedure:
-
To a solution of the 4-bromo-pyrazole in anhydrous THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[14]
-
Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.[14]
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[14]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[14]
-
Purify the crude product by flash column chromatography on silica gel.[14]
Visualizations
Caption: General workflow for cross-coupling reactions of 4-bromo-pyrazoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors Using a Pyrazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel kinase inhibitors centered on the versatile pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming a key component in numerous FDA-approved kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[1][2][3][4] This document outlines the rationale for using the pyrazole scaffold, synthetic strategies, and methodologies for biological characterization.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][5] The pyrazole scaffold has emerged as a foundational element in the design of potent and selective kinase inhibitors.[1][4][5][6][7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[2][3] This interaction provides a robust starting point for developing targeted therapies.[2] Numerous clinically successful inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its significance in modern drug discovery.[1][3]
Featured Kinase Targets for Pyrazole Scaffolds
The versatility of the pyrazole core allows for its adaptation to target a wide array of kinases through systematic chemical modification. Key targets include:
-
Akt (Protein Kinase B): A crucial node in the PI3K signaling pathway, Akt is involved in cell survival, growth, and proliferation.[5] Pyrazole-based compounds have been developed as potent ATP-competitive inhibitors of all three Akt isoforms.[5]
-
Aurora Kinases: These serine/threonine kinases (Aurora A, B, and C) are essential for mitotic progression. Inhibitors containing a pyrazole template have been designed as both pan-Aurora and isoform-selective inhibitors.[5]
-
Mitogen-Activated Protein Kinases (MAPKs): This family, including ERK, p38, and JNK, plays a critical role in cellular responses to external stimuli.[5] Pyrazole-based inhibitors have been developed to target members of this pathway.[5][8]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are integral to cytokine signaling via the JAK-STAT pathway. Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2.[5][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a significant pharmacophore for targeting CDKs.[2][10]
Data Presentation: Inhibitory Activities of Representative Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of selected pyrazole-based compounds against their respective kinase targets.
| Compound Name | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1 | ~3 | [5] |
| JAK2 | ~3 | [5] | |
| JAK3 | ~430 | [5] | |
| Afuresertib | Akt1 | 0.02 | [5] |
| Akt2 | 2 | [5] | |
| Akt3 | 2.6 | [5] | |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | [5] |
| ERK2 | 3.1 | [5] | |
| SR-3576 | JNK3 | 7 | [11] |
| p38 | >20,000 | [11] | |
| Compound 6 (Li et al.) | Aurora A | 160 | [7] |
| HCT116 cells | 390 | [7] | |
| MCF7 cells | 460 | [7] | |
| Compound 29 (Estrada et al.) | MCF-7 cells | 300 | [7] |
| B16-F10 cells | 440 | [7] |
Mandatory Visualizations
Caption: Workflow for the development of pyrazole-based kinase inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole inhibitor.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A General Protocol for the N-arylation of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
This application note provides a detailed protocol for the N-arylation of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a common reaction in the synthesis of pharmaceutically active compounds. The protocol is based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, which are widely used for the formation of C-N bonds.
Introduction
The N-arylation of pyrazoles is a fundamental transformation in medicinal chemistry, as the resulting N-arylpyrazole moiety is a key structural motif in numerous therapeutic agents. The presence of a trifluoromethyl group and a bromine atom on the pyrazole ring, as in this compound, can significantly influence its reactivity. This protocol outlines general conditions for the successful N-arylation of this substrate, providing a starting point for optimization in the synthesis of diverse compound libraries. Two common methods, the Buchwald-Hartwig amination and the Ullmann condensation, are presented.
Reaction Schemes
1. Buchwald-Hartwig Amination:
2. Ullmann Condensation:
Where Ar-X is an aryl halide or triflate, and H-N(Pyrazole) is this compound.
Experimental Protocols
Method 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Method 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1-2.0 equiv.), the copper catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-arylated pyrazole product.
Data Presentation
The following tables summarize typical reaction conditions for the N-arylation of pyrazoles based on literature precedents for similar substrates. These should be used as a starting point for optimization.
Table 1: Typical Conditions for Palladium-Catalyzed N-arylation
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, or BrettPhos |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Dioxane or Toluene |
| Temperature | 80-120 °C |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 1-10 mol% |
| Base Equivalents | 2.0-3.0 |
Table 2: Typical Conditions for Copper-Catalyzed N-arylation
| Parameter | Condition |
| Catalyst | CuI or Cu₂O |
| Ligand | 1,10-Phenanthroline or L-Proline |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO |
| Temperature | 100-160 °C |
| Catalyst Loading | 5-20 mol% |
| Ligand Loading | 10-40 mol% |
| Base Equivalents | 2.0-3.0 |
Visualizations
The following diagram illustrates the general experimental workflow for the N-arylation of this compound.
Caption: General workflow for the N-arylation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
The organic solvents used are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive overview and a set of general protocols for the N-arylation of this compound. The choice between a palladium-catalyzed or copper-catalyzed method will depend on the specific aryl halide used, functional group tolerance, and desired scale of the reaction. The provided conditions serve as a robust starting point for further optimization to achieve high yields of the desired N-arylated pyrazole products for applications in research and drug development.
Application Notes and Protocols for the Development of Novel Herbicidal Agents from Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the discovery and development of novel herbicidal agents based on the pyrazole scaffold. Pyrazole derivatives have emerged as a promising class of compounds in agrochemical research, exhibiting a wide range of biological activities and diverse modes of action. This document outlines the key steps from synthesis and initial screening to mode of action studies, providing researchers with the necessary information to advance their herbicide discovery programs.
Introduction to Pyrazole-Based Herbicides
The pyrazole ring is a versatile heterocyclic scaffold that has been successfully incorporated into numerous commercial pesticides, including herbicides. Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with potent herbicidal activity against a broad spectrum of weeds. Pyrazole-based herbicides are known to target various key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO). The development of novel pyrazole derivatives continues to be a significant area of research aimed at overcoming weed resistance and improving crop safety.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives as potential herbicides often involves multi-step reactions starting from readily available materials. A common strategy involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring, followed by further modifications to introduce desired substituents.
General Synthesis Strategies:
-
Pyrazole Ring Formation: Condensation of substituted hydrazines with 1,3-diketones or their equivalents.
-
Scaffold Hopping and Active Group Splicing: Combining the pyrazole core with known herbicidally active pharmacophores.
-
Molecular Hybridization: Integrating structural motifs from existing herbicides or bioactive molecules with the pyrazole scaffold.
For instance, a series of 1-acyl-3-phenyl-pyrazol benzophenones were synthesized using 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal as starting materials. Another approach involved the reaction of substituted phenols to create novel pyrazole derivatives.
Data Presentation: Herbicidal Activity of Pyrazole Derivatives
The herbicidal efficacy of newly synthesized pyrazole derivatives is typically evaluated through greenhouse bioassays. The data presented below is a summary of findings from various studies, showcasing the potential of different pyrazole scaffolds.
Table 1: Post-emergence Herbicidal Activity of Selected Pyrazole Derivatives
| Compound ID | Target Weeds | Application Rate (g ai/ha) | Inhibition (%) | Reference |
| Compound 5 | 7 weed species | 30 | 100 | |
| Compound 5 | 8 weed species | 120 | 100 | |
| Compound 17 | 6 of 7 dicot species | 400 | 100 | |
| Compound 17 | 4 of 6 monocot species | 400 | >80 | |
| Compound 26 | D. sanguinalis, S. viridis | 150 | >80 | |
| Compound 15a/15b | A. retroflexus, E. prostrata, A. theophrasti | 150 | Favorable | |
| Compound 6l | Monocot and dicot weeds | 150 | Excellent | |
| Compounds 6a/6c | S. viridis | 150 | 50 |
Table 2: In Vitro Herbicidal Activity (EC50/IC50) of Pyrazole Derivatives
| Compound ID | Target | EC50 (µg/mL) | IC50 (µM) | Reference |
| Compound 3-1 | E. crusgalli | 64.32 | - | |
| Compound 3-1 | C. iria | 65.83 | - | |
| Compound 3-1 | D. glomerata | 62.42 | - | |
| Compound 3-1 | T. repens | 67.72 | - | |
| Compound 3-7 | E. crusgalli | 65.33 | - | |
| Compound 3-7 | C. iria | 64.90 | - | |
| Compound 3-7 | D. glomerata | 59.41 | - | |
| Compound 3-7 | T. repens | 67.41 | - | |
| Compound 20 | A. thaliana ALS | - | Potent Inhibition |
Experimental Protocols
Protocol for Greenhouse Bioassay: Post-emergence Herbicidal Efficacy
This protocol is adapted from standard methodologies for evaluating the post
Application Notes and Protocols for 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole in the Synthesis of Complex Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole as a versatile building block for the synthesis of complex heterocyclic compounds. This document includes detailed experimental protocols for key palladium-catalyzed cross-coupling reactions and highlights the potential biological applications of the resulting molecules, supported by quantitative data and visual diagrams.
Introduction
This compound is a highly functionalized pyrazole derivative that serves as an excellent starting material for the construction of more complex heterocyclic systems. The presence of a bromine atom at the 4-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The trifluoromethyl group at the 5-position often enhances the biological activity and metabolic stability of the final compounds, making this building block particularly attractive for drug discovery programs.[1] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Key Applications in Heterocycle Synthesis
This compound is a valuable precursor for a variety of important heterocyclic scaffolds, primarily through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of aryl, alkynyl, and amino moieties, respectively, at the 4-position of the pyrazole ring, paving the way for the synthesis of diverse and complex molecules.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize representative quantitative data for the Sonogashira and Buchwald-Hartwig amination reactions of trifluoromethyl-substituted bromopyrazoles. This data is intended to serve as a guide for reaction optimization.
Table 1: Sonogashira Coupling of 4-Bromo-5-(Trifluoromethyl)-1H-pyrazoles
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | DMF | 100 | 24 | 98 |
| 2 | SPhos | MeCN | 110 | 24 | 77 |
| 3 | JohnPhos | MeCN | 110 | 24 | 33 |
| 4 | tBuXPhos | MeCN | 110 | 24 | 19 |
Data adapted from a study on a similar 4-bromo-5-(trifluoromethyl)-1H-pyrazole.
Table 2: Buchwald-Hartwig Amination of 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
| Entry | Amine | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | N-Methylaniline | JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 88 |
| 3 | Aniline | JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 75 |
| 4 | Indole | JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 68 |
Data adapted from a study on the N-phenyl protected analogue.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions involving this compound. Optimization may be required for specific substrates.
Protocol 1: Sonogashira Coupling
This protocol describes the coupling of an alkyne to the 4-position of the pyrazole ring.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and CuI (0.05 equiv).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous DMF via syringe, followed by the terminal alkyne (1.2 equiv) and Et₃N (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the arylation of the 4-position of the pyrazole ring. A tandem catalyst system such as XPhosPdG2/XPhos may be beneficial to prevent debromination.[4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
XPhos Pd G2 precatalyst
-
XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the XPhos Pd G2 precatalyst (0.05 equiv) and XPhos ligand (0.05 equiv).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer, and purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the amination of the 4-position of the pyrazole ring.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
JosiPhos CyPF-tBu ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 equiv) and JosiPhos CyPF-tBu (0.04 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Biological Context and Signaling Pathways
Heterocycles derived from this compound are of significant interest in medicinal chemistry due to their potential to modulate various biological pathways implicated in diseases such as cancer and infectious diseases.[6][7] For instance, pyrazolopyrimidine scaffolds, which can be synthesized from this building block, have been identified as potent inhibitors of various protein kinases.[8][9]
PIM-1 Kinase Inhibition Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several cancers. Pyrazolopyrimidine derivatives have shown inhibitory activity against PIM-1 kinase.[8] Inhibition of PIM-1 can lead to the downregulation of its downstream targets, such as the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis in cancer cells.
Caption: Synthesis of a pyrazolopyrimidine inhibitor targeting the PIM-1 kinase signaling pathway.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and migration.[10][11] Dysregulation of the EGFR pathway is a hallmark of many cancers. 1H-pyrazolo[3,4-d]pyrimidines have been developed as EGFR inhibitors.[10][11] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can prevent its activation and subsequent signaling, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the EGFR signaling pathway by a 1H-pyrazolo[3,4-d]pyrimidine derivative.
Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a general experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Bromination of Pyrazole Rings
Introduction
Brominated pyrazoles are pivotal building blocks in medicinal chemistry and materials science. They serve as versatile intermediates for further functionalization through cross-coupling reactions like Suzuki, Heck, and Sonogashira, enabling the synthesis of complex molecules with significant biological activity.[1][2] The regioselectivity of bromination is crucial for directing subsequent synthetic steps. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Generally, the C4 position is the most nucleophilic and sterically accessible, making it the preferred site for electrophilic attack.[3][4] However, the reaction conditions, choice of brominating agent, and nature of substituents on the pyrazole ring can influence the regiochemical outcome. These notes provide detailed protocols for achieving regioselective bromination of pyrazoles, primarily at the C4 position.
Principles of Regioselectivity
Electrophilic substitution on the pyrazole ring is governed by the electronic properties of the heterocycle. Molecular orbital calculations indicate that the C4 position has the highest electron density, making it the most reactive site for electrophiles.[3]
-
N-Unsubstituted Pyrazoles : In neutral or alkaline media, electrophilic attack occurs readily at the C4 position.[4] Under strongly acidic conditions, the pyrazole ring can be protonated to form a deactivated pyrazolium cation, which can alter the substitution pattern.[3][5]
-
N-Substituted Pyrazoles : For N-substituted pyrazoles, the C4 position remains the most favorable site for bromination. If the C4 position is already occupied, bromination at the C3 or C5 positions may occur, often requiring more forcing conditions.[5] For 1-phenylpyrazole, bromination in inert solvents selectively occurs at the C4 position of the pyrazole ring. However, in strongly acidic media like concentrated sulfuric acid, the pyrazole ring is deactivated by protonation, and substitution occurs on the phenyl ring instead.[3]
Comparative Data for C4-Bromination Methods
The selection of a brominating agent and reaction conditions is critical for achieving high yield and selectivity. Below is a summary of common methods for the C4-bromination of pyrazoles.
| Brominating Agent | Substrate Type | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | N-substituted pyrazole | Dimethylformamide (DMF) | 0 to RT | High (not specified) | [6] |
| N-Bromosuccinimide (NBS) | Alkyl-substituted pyrazoles | CCl₄ or H₂O | 20-25 | 90-99 | [7] |
| N-Bromosaccharin (NBSac) | 1,3-Diketone + Arylhydrazine | Silica-supported H₂SO₄ (Solvent-free) | Not specified | 85-95 | [2] |
| Bromine (Br₂) | Alkyl-substituted pyrazoles | CH₂Cl₂, CHCl₃, or CCl₄ | 20-25 | 75-96 | [7] |
| Bromine (Br₂) | Alkyl-substituted pyrazoles | Water | 20-25 | 50-75 | [7] |
Experimental Protocols
Protocol 1: C4-Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a standard procedure for the electrophilic bromination of an N-substituted pyrazole and is suitable for many pyrazole derivatives.[6]
Materials:
-
N-substituted pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1-1.2 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the N-substituted pyrazole (1.0 eq) in anhydrous DMF (approx. 4 mL per mmol of pyrazole).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[6]
-
Addition of NBS: Add N-Bromosuccinimide (1.1 eq) to the cooled solution in small portions over 20 minutes, ensuring the temperature remains at or below 5 °C.[6]
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[6]
-
Warming and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water (approx. 20 mL per mmol of pyrazole) and extract the product with diethyl ether (2 x 15 mL per mmol).[6]
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL per mmol) and saturated brine solution (1 x 20 mL per mmol).[6]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product can be purified by trituration with a suitable solvent mixture (e.g., 1:1 light petroleum ether and diethyl ether) or by column chromatography on silica gel.[6]
Protocol 2: One-Pot Synthesis and C4-Bromination using N-Bromosaccharin (Solvent-Free)
This protocol describes an efficient one-pot method starting from 1,3-diketones and arylhydrazines to produce 4-bromopyrazoles using N-bromosaccharin as the brominating agent under solvent-free conditions.[2]
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1.0 eq)
-
Arylhydrazine (1.0 eq)
-
N-Bromosaccharin (NBSac) (1.0 eq)
-
Silica-supported sulfuric acid (catalyst)
-
Mortar and pestle or reaction vial with a magnetic stir bar
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Mixing: In a mortar or a reaction vial, combine the 1,3-diketone (1.0 eq), arylhydrazine (1.0 eq), N-bromosaccharin (1.0 eq), and a catalytic amount of silica-supported sulfuric acid.
-
Reaction: Grind the mixture with a pestle or stir vigorously at room temperature. The reaction is typically complete within a few minutes, as can be observed by a color change or monitored by TLC.
-
Work-up: After completion, add water to the reaction mixture and stir.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-bromopyrazole derivative.[2]
Visualized Workflows and Logic
// Connections start -> reagents [lhead=cluster_prep, color="#4285F4"]; reagents -> setup [lhead=cluster_reaction, color="#4285F4"]; setup -> cool [color="#4285F4"]; cool -> add [color="#4285F4"]; add -> react [color="#4285F4"]; react -> monitor [color="#EA4335", style=dashed]; monitor -> quench [label="Reaction Complete", color="#34A853"]; monitor -> react [label="Incomplete", color="#EA4335", style=dashed]; quench -> extract [color="#4285F4"]; extract -> wash [color="#4285F4"]; wash -> dry [color="#4285F4"]; dry -> purify [color="#4285F4"]; purify -> analyze [color="#34A853"]; } dot Caption: General workflow for the C4-bromination of a pyrazole substrate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the electrophilic bromination of the precursor, 3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable organic solvent. The C4 position on the pyrazole ring is susceptible to electrophilic substitution.[1][2]
Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br₂)? A2: NBS is generally preferred for laboratory-scale synthesis because it is a solid, making it safer and easier to handle than highly corrosive and volatile liquid bromine. It provides a slow, constant source of electrophilic bromine ("Br+"), which can lead to more selective reactions and reduce the formation of over-brominated side products.
Q3: What are the typical reaction conditions for this bromination? A3: The reaction is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[3] Common solvents include dichloromethane (DCM), chloroform, or N,N-Dimethylformamide (DMF).[3][4] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Q4: How is the final product typically purified? A4: Purification strategies include aqueous workup to remove the succinimide byproduct and any unreacted NBS.[3] This is followed by extraction with an organic solvent. Further purification can be achieved through recrystallization, column chromatography, or trituration with a non-polar solvent like hexane to induce crystallization if the product is an oil.[3][4] In some cases, sublimation under vacuum can be an effective purification method for pyrazoles.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What could be the cause?
-
Answer:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Use freshly opened or purified NBS for the reaction.
-
Insufficient Temperature/Time: While the reaction is initiated at 0 °C for control, it may require warming to room temperature to proceed to completion.[3] Monitor the reaction progress every 30-60 minutes using TLC. If the reaction stalls, a slight increase in temperature might be necessary.
-
Inappropriate Solvent: The choice of solvent is critical. If the starting pyrazole has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be very slow. Ensure your starting material is adequately dissolved.
-
Issue 2: Formation of Multiple Products
-
Question: My TLC plate shows the spot for my desired product, but also several other spots. What are these impurities and how can I avoid them?
-
Answer:
-
Primary Impurity: The most common side product is a di-brominated pyrazole. This occurs when the reaction temperature is too high or if an excess of the brominating agent is used.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS. Adding the NBS in small portions over time rather than all at once can help maintain a low concentration of the brominating agent and improve selectivity.[3]
-
Maintain Low Temperature: Keep the reaction vessel in an ice bath (0 °C) during the addition of NBS and for at least 30 minutes afterward before allowing it to slowly warm to room temperature.[3]
-
Purification: These side products can often be separated from the desired mono-brominated product using silica gel column chromatography.
-
-
Issue 3: Oily Product Instead of a Solid
-
Question: After removing the solvent, I obtained an orange-colored oil instead of the expected solid product. How can I crystallize it?
-
Answer: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.[4]
-
High-Vacuum Drying: Ensure all residual solvent (like DMF) is thoroughly removed under a high vacuum, as even trace amounts can prevent solidification.[4]
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold n-hexane or a diethyl ether/petroleum ether mixture).[3][4] Vigorously stir or scratch the inside of the flask with a glass rod. This process can break up the oil and induce crystallization.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
Purification: If trituration fails, the oil should be purified by column chromatography to remove impurities that may be acting as crystallization inhibitors.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical results from optimization experiments to illustrate the impact of key parameters on product yield and purity.
| Entry | Solvent | Equivalents of NBS | Temperature | Time (h) | Yield (%) | Purity (by GC-MS) | Notes |
| 1 | DCM | 1.1 | 0 °C → RT | 4 | 85% | 96% | Clean reaction, easy workup. |
| 2 | DMF | 1.1 | 0 °C → RT | 3 | 92% | 94% | Faster reaction but more residual solvent issues.[4] |
| 3 | Acetonitrile | 1.1 | 0 °C → RT | 5 | 78% | 95% | Slower reaction rate compared to DCM. |
| 4 | DCM | 1.5 | 0 °C → RT | 4 | 70% | 80% | Significant di-bromo side product observed. |
| 5 | DCM | 1.1 | Room Temp. | 2 | 88% | 85% | Faster but less selective; more side products. |
Experimental Protocols
Standard Protocol for Bromination
-
Preparation: Dissolve 3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) in small portions over 20 minutes, ensuring the temperature does not rise above 5 °C.[3]
-
Reaction: Continue stirring the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using TLC (eluent: ethyl acetate/hexane, 3:7) until the starting material spot is no longer visible.
-
Workup: Pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally, saturated brine.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography or trituration as needed to yield the final product.[3]
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: General Experimental Workflow
Troubleshooting Decision Tree
Caption: Figure 2: Troubleshooting Decision Tree
References
Troubleshooting regioisomer formation in pyrazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrazole synthesis, with a specific focus on controlling the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of two regioisomers in my pyrazole synthesis. What are the primary causes?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][4] The regioselectivity of the reaction is influenced by both the steric and electronic properties of the substituents on both reactants.[1][5]
Q2: How can I control the regioselectivity to favor the formation of a single regioisomer?
A2: Several strategies can be employed to enhance the regioselectivity of your pyrazole synthesis:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity.[1][6] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of one regioisomer over the other.[7][8] Aprotic dipolar solvents like DMF or NMP can also provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1]
-
pH Control: The pH of the reaction medium is a crucial factor.[1][6] Acidic conditions may favor the formation of one isomer, while neutral or basic conditions could favor the other, by altering the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[6][7]
-
Steric Hindrance: Utilizing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer by hindering the approach to one of the carbonyl groups.[1][5][6]
-
Electronic Effects: The electronic nature of the substituents plays a vital role. Electron-withdrawing groups can activate the adjacent carbonyl group towards nucleophilic attack, thus influencing the initial site of reaction.[5][6]
Q3: I have already synthesized a mixture of pyrazole regioisomers. How can I separate them?
A3: While designing a regioselective synthesis is the ideal approach, separating an existing mixture is often necessary. The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[2] Since regioisomers often have different polarities, a systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides adequate separation.[2][6]
Q4: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?
A4: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To obtain a cleaner product, you can try washing the crude product with a non-polar solvent to remove some of these impurities. Recrystallization is also an effective method for purification.[1]
Data on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the regioselectivity of a representative pyrazole synthesis.
| Solvent | Ratio of Regioisomer A:B | Reference |
| Ethanol | Mixture of isomers | [7][9] |
| 2,2,2-Trifluoroethanol (TFE) | Increased selectivity for one isomer | [7][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity | [7][8][10] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[2][10]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone in HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the major regioisomer.[6]
Visual Guides
The following diagrams illustrate the reaction pathways leading to regioisomer formation and a troubleshooting workflow.
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Pyrazole Cyclization
Welcome to the Technical Support Center for the optimization of pyrazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what is the general mechanism?
A1: The Knorr pyrazole synthesis is a widely used and versatile method for preparing substituted pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2][3][4] The general mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Finally, a dehydration step yields the stable, aromatic pyrazole ring.[1]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reaction, side reactions, product degradation, or purification losses. To troubleshoot, consider the following:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction is stalling, you can try increasing the reaction time or temperature.[5] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.
-
Catalyst Choice: The type and amount of acid or base catalyst are crucial. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used to facilitate the formation of the initial imine.[5] In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.
-
Side Reactions: The formation of byproducts such as hydroxylpyrazolidine or di-addition products can reduce the yield of the desired pyrazole.[5] Carefully controlling the stoichiometry of your reactants can help minimize these side reactions.
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect degradation, consider running the reaction at a lower temperature or using a milder catalyst.[5]
-
Purification Losses: Significant product loss can occur during purification steps like chromatography or recrystallization. Optimizing your purification protocol is essential.
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants, as well as the reaction conditions.[5] Here are some strategies to improve regioselectivity:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to more common solvents like ethanol.[6][7]
-
Reaction Conditions: The pH of the reaction mixture can influence the reaction pathway. Acidic conditions may favor one regioisomer over another.[5]
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio.
Troubleshooting Guides
Issue 1: Consistently Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in your pyrazole cyclization reaction.
Troubleshooting Workflow for Low Pyrazole Yield
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
How to avoid side reactions in trifluoromethylated pyrazole synthesis
Welcome to the Technical Support Center for Trifluoromethylated Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Formation of Regioisomeric Pyrazole Products
A primary challenge in the synthesis of unsymmetrically substituted trifluoromethylated pyrazoles is the formation of a mixture of regioisomers. This typically occurs during the initial cyclization reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, or during subsequent N-alkylation of the pyrazole ring.
Symptoms:
-
NMR spectra show two sets of distinct peaks for the pyrazole core protons and the trifluoromethyl group.
-
Multiple spots are observed on Thin Layer Chromatography (TLC) that are often difficult to separate.
-
The isolated product has a broad melting point range.
Root Causes and Solutions:
The regioselectivity of the reaction is influenced by several factors, including the choice of solvent, the nature of the reactants, and the reaction temperature.
Solutions:
-
Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of the 3-trifluoromethyl derivative.[1]
-
Reactant/Substrate Choice:
-
The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Strongly electron-withdrawing groups, like the trifluoromethyl group, can direct the initial nucleophilic attack.
-
For N-alkylation, the regioselectivity can be controlled by tuning the substituents on the pyrazole ring. For instance, modifying a carbonyl group to a hydrazone can guide the reaction towards a specific regioisomer.[2]
-
-
Base Selection for N-Alkylation: The choice of base can significantly impact the ratio of N-alkylated regioisomers. For example, using sodium hydride (NaH) instead of potassium carbonate (K₂CO₃) has been shown to prevent the formation of regioisomeric products in certain cases.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
Quantitative Data: Effect of Solvent on Regioisomer Ratio
| 1,3-Diketone Substrate | Hydrazine Substrate | Solvent | Regioisomer Ratio (3-CF₃ : 5-CF₃) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Low selectivity | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [1] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [1] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | Mixture of isomers | [4] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ether | 100:0 (3-CF₃ isomer) | [4] |
Experimental Protocol: Regioselective Synthesis of 3-Aryl-5-trifluoromethyl-1-methyl-1H-pyrazole [4]
This protocol describes the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with methylhydrazine to selectively yield the 5-trifluoromethyl regioisomer.
-
Materials:
-
1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one (1.0 equiv)
-
Methylhydrazine (2.25 equiv)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
To a solution of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one in diethyl ether, add methylhydrazine at room temperature.
-
Stir the mixture under reflux for 12 hours.
-
After the reaction is complete (monitored by TLC), remove the solid material by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-Et₂O mixture as the eluent to obtain the desired 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole.
-
Issue 2: Formation of "des-CF₃" Pyrazole Impurity
In the synthesis of N-trifluoromethyl pyrazoles, a common side product is the corresponding pyrazole lacking the N-trifluoromethyl group (a "des-CF₃" pyrazole).
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the desired product and another peak with a mass difference of 68 Da (the mass of CF₂).
-
¹⁹F NMR shows the signal for the desired N-CF₃ group and may show other fluorine-containing impurities.
Root Causes and Solutions:
The N-CF₃ bond can be labile under certain conditions, leading to its cleavage. This is often due to the instability of the trifluoromethylhydrazine intermediate or the N-trifluoromethyl pyrazole product itself, especially in the presence of nucleophiles or under harsh reaction conditions.
Solutions:
-
Acid and Solvent Choice: The use of a strong acid, such as p-toluenesulfonic acid (TsOH), in a non-nucleophilic solvent like dichloromethane (DCM) is crucial to suppress the formation of des-CF₃ side products.[5] The acid helps to stabilize the trifluoromethylhydrazine intermediate.[5]
-
Temperature Control: Maintaining a lower reaction temperature is critical to minimize the decomposition of the trifluoromethylhydrazine intermediate and the formation of the des-CF₃ pyrazole.[5]
-
Rapid Trapping of Intermediates: Since trifluoromethylhydrazine is unstable, its in-situ generation and rapid trapping with the 1,3-dicarbonyl compound are essential.
Quantitative Data: Effect of Reaction Conditions on the Formation of des-CF₃ Impurity
| Acid | Solvent | Temperature (°C) | Product:des-CF₃ Ratio | Reference |
| Acetic Acid | Dioxane | - | Poor conversion | [5] |
| TFA | Dioxane | Elevated | Significant des-CF₃ | [5] |
| HCl | Dioxane | Elevated | Significant des-CF₃ | [5] |
| TsOH | Dioxane | Elevated | 94:6 | [5] |
| TsOH | DCM | < 10 | >99:1 | [5] |
Experimental Protocol: One-Pot Synthesis of N-CF₃-Substituted Pyrazoles [5]
This protocol describes the in-situ generation of trifluoromethylhydrazine and its subsequent cyclization to form N-trifluoromethyl pyrazoles, minimizing the formation of the des-CF₃ impurity.
-
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv)
-
1,3-Dicarbonyl substrate (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.
-
Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours.
-
Monitor the reaction by LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 3: Incomplete Reaction or Low Yield
Sometimes, the pyrazole synthesis reaction may not proceed to completion, resulting in a low yield of the desired product.
Symptoms:
-
TLC analysis shows the presence of a significant amount of starting material even after prolonged reaction time.
-
The isolated yield of the pyrazole product is lower than expected.
Root Causes and Solutions:
Incomplete reactions can be due to several factors, including insufficient reaction time or temperature, poor reactivity of the substrates, or deactivation of the catalyst.
Solutions:
-
Optimization of Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates. Monitoring the reaction progress by TLC or LCMS is crucial.
-
Catalyst Choice: For certain pyrazole syntheses, the use of a catalyst can be beneficial. For instance, acid catalysis is often employed in the condensation of 1,3-diketones with hydrazines.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields, particularly for sluggish reactions.
-
Purity of Starting Materials: Ensure that the starting materials, especially the hydrazine, are pure. Hydrazine derivatives can be unstable and may degrade over time.
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate the regioisomers of trifluoromethylated pyrazoles?
A1: The separation of pyrazole regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is critical. A shallow solvent gradient is often necessary to achieve good separation.[6]
-
Crystallization: If one of the regioisomers is a solid and has a significantly different solubility profile than the other, fractional crystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate pure isomers.
Q2: What is the best way to avoid the hydrolysis of the trifluoromethyl group during synthesis?
A2: The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Control pH: Avoid prolonged exposure to strong acids or bases. If an acidic or basic workup is necessary, perform it at low temperatures and for the shortest possible time.
-
Anhydrous Conditions: Whenever possible, carry out the reaction under anhydrous conditions to minimize the presence of water, which is required for hydrolysis.
Q3: Can C-alkylation be a side reaction during the N-alkylation of trifluoromethylated pyrazoles?
A3: While N-alkylation is the predominant reaction for pyrazoles, C-alkylation can occur under certain conditions, although it is less common. The trifluoromethyl group, being strongly electron-withdrawing, can increase the acidity of the C-H bond at the 4-position of the pyrazole ring, making it more susceptible to deprotonation and subsequent alkylation. To favor N-alkylation over C-alkylation:
-
Choice of Base: Use a base that is strong enough to deprotonate the N-H of the pyrazole but not so strong that it significantly deprotonates the C-H. Sodium hydride or potassium carbonate are commonly used for N-alkylation.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive alkylating agent) generally favor N-alkylation.
Q4: I am observing the formation of a dimeric byproduct in my reaction. What could be the cause and how can I prevent it?
A4: Dimeric byproducts can form through various mechanisms, such as the self-condensation of intermediates. In the synthesis of N-trifluoromethyl pyrazoles, a dimeric compound was observed when the NH-CF₃ intermediate failed to cyclize with the 1,3-dicarbonyl compound.[5] To prevent this:
-
Optimize Reaction Conditions: Ensure that the conditions are optimized for the desired cyclization reaction to proceed efficiently, thereby minimizing the lifetime of reactive intermediates that can lead to dimerization.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might favor side reactions.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the key reaction pathways and troubleshooting steps, the following diagrams have been generated using Graphviz.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: Troubleshooting workflow for N-alkylation side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Purification of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities I might encounter?
While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted pyrazoles can include:
-
Isomeric regioisomers: If the synthesis involves the reaction of an unsymmetrical diketone with a hydrazine, regioisomers can be a significant impurity.
-
Unreacted starting materials: Incomplete reactions can leave starting materials in your crude product.
-
Side-products from bromination: Over-bromination or side reactions involving the brominating agent (e.g., N-bromosuccinimide) can lead to related brominated impurities.
-
Solvent residues: Residual solvents from the reaction or work-up.
Purification Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, yielding a highly pure crystalline product.
Troubleshooting Common Recrystallization Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound is precipitating from the solution at a temperature above its melting point. | - Add more of the primary solvent to decrease the saturation point.- Ensure a slow cooling rate; consider using an insulated container.- Try a different solvent system with a lower boiling point.- If a small amount of pure solid is available, use a seed crystal to induce crystallization. |
| Low recovery of purified product. | - Too much solvent was used, and the compound remains in the mother liquor.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Colored impurities remain in the crystals. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may slightly reduce the overall yield. |
| No crystals form upon cooling. | The solution is not supersaturated, or crystallization is slow to initiate. | - Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation and allow it to cool again. |
Recommended Solvents for Recrystallization:
The choice of solvent is critical and will require empirical determination. Based on the structure of this compound, a compound of moderate polarity, the following single and mixed solvent systems are good starting points:
| Solvent System | Type | Polarity | Notes |
| Ethanol/Water | Mixed Protic | High (adjustable) | Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Hexane/Ethyl Acetate | Mixed Aprotic | Low to Medium | Dissolve in a minimal amount of hot ethyl acetate and add hot hexane as the anti-solvent. |
| Toluene | Single Aprotic | Low | A good option for compounds with aromatic character. |
| Isopropanol | Single Protic | Medium | Can be a good single solvent for moderately polar compounds. |
Column Chromatography
Column chromatography is ideal for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or isomeric impurities.[1]
Troubleshooting Common Column Chromatography Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from an impurity. | - The polarity of the mobile phase is not optimal.- The column is overloaded. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a less polar solvent system to increase retention on the column.- Use a larger column or load less crude material. |
| Product tailing or streaking on the column. | Strong interaction between the basic pyrazole ring and the acidic silica gel. | - Add a small amount of triethylamine (TEA), typically 0.5-1%, to the mobile phase to neutralize the acidic sites on the silica gel. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes slightly turbid and the turbidity persists.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, uniform bed. Add a thin layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase determined from the TLC analysis. Apply gentle positive pressure to achieve a steady flow rate. If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
References
Technical Support Center: Solvent Effects on Pyrazole Formation Regioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis. The following information is designed to directly address specific experimental issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different substituent arrangements on the pyrazole ring.[1] This typically results in two possible products. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]
Q2: I am observing a mixture of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to different pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2] Several strategies can be employed to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can dramatically impact regioselectivity.[2][3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[3][4] Aprotic dipolar solvents such as DMF or NMP may also offer better results than polar protic solvents.[2]
-
pH Control: The pH of the reaction medium can be a crucial factor in determining the final regioisomeric ratio.[2]
-
Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[2]
-
Catalyst Selection: The use of specific catalysts can influence the reaction pathway and improve regioselectivity.
Q3: Why are fluorinated alcohols like TFE and HFIP so effective at improving regioselectivity?
A3: Standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-diketone. This competition can lead to lower regioselectivity. In contrast, fluorinated alcohols such as TFE and HFIP are non-nucleophilic and do not compete with the hydrazine.[3] This allows the regioselectivity of the initial attack by the hydrazine to be the primary determining factor, leading to a higher proportion of the desired regioisomer.[3]
Q4: Are there alternative synthetic methods to control regioselectivity if solvent modification is not effective?
A4: Yes, several alternative methods can provide better control over regioselectivity:
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position.[1]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne), offering excellent control over regioselectivity based on the electronic and steric properties of the reactants.[1]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step and have been developed for the highly regioselective synthesis of substituted pyrazoles.[1]
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
Problem: The electronic and steric properties of the substituents on your unsymmetrical 1,3-dicarbonyl compound are too similar, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.
Solutions:
-
Change the Solvent: Switch from a standard protic solvent like ethanol to a fluorinated alcohol such as TFE or HFIP. This is often the most effective and straightforward solution.[3][4]
-
Modify the Substrate: If possible, introduce a bulkier substituent on one side of the 1,3-dicarbonyl to sterically direct the reaction.
-
Adjust the pH: Experiment with acidic or basic conditions to see if it favors the formation of one regioisomer.[2]
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.
Solutions:
-
Solvent Optimization: As with a 1:1 mixture, changing the solvent can alter the regioselectivity. Test a range of solvents from polar protic (e.g., ethanol), to polar aprotic (e.g., DMF), to non-nucleophilic fluorinated alcohols (e.g., TFE, HFIP).
-
Temperature Variation: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the desired isomer at a different temperature.
-
Alternative Synthetic Route: Consider one of the alternative methods mentioned in FAQ 4, such as using a 1,3-dicarbonyl surrogate or a 1,3-dipolar cycloaddition approach.[1]
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio of Pyrazole Formation
| 1,3-Diketone | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | Room Temp | Low regioselectivity | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | Room Temp | 85:15 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | Room Temp | 97:3 | [3] |
| Other 1,3-diketones | Methylhydrazine | HFIP | Room Temp | Almost exclusive formation of one isomer | [3] |
Experimental Protocols
General Procedure for Improved Regioselectivity in Pyrazole Formation Using Fluorinated Alcohols
This protocol is based on the findings that fluorinated alcohols significantly enhance the regioselectivity of pyrazole formation from 1,3-diketones and methylhydrazine.[3]
Materials:
-
1,3-Diketone (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione)
-
Methylhydrazine
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% aq Sodium Bicarbonate Solution
Procedure:
-
Dissolve the 1,3-diketone in the chosen fluorinated solvent (TFE or HFIP).
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in less than an hour.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Hydrolyze the reaction mixture with a 5% aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Technical Support Center: Catalyst Selection for Functionalizing 4-Bromo-1H-Pyrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic functionalization of 4-bromo-1H-pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the cross-coupling reactions of 4-bromo-1H-pyrazoles.
Question 1: I am observing low to no conversion in my palladium-catalyzed cross-coupling reaction with a 4-bromo-1H-pyrazole. What are the potential causes and solutions?
Answer:
Low or no conversion can stem from several factors related to the catalyst, substrate, and reaction conditions. Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical. For many cross-coupling reactions involving heteroaryl halides, bulky and electron-rich phosphine ligands are necessary to promote efficient oxidative addition and reductive elimination.[1][2] For instance, in Buchwald-Hartwig amination, ligands like tBuDavePhos have shown success.[3][4] For Suzuki couplings, XPhos and SPhos are often effective.[5][6]
-
Catalyst Deactivation: Pyrazole substrates can sometimes coordinate to the palladium center and inhibit catalysis.[1] Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition might be beneficial.
-
Reaction Temperature: Cross-coupling reactions with 4-bromo-1H-pyrazoles can require elevated temperatures, often above 80 °C, and sometimes prolonged reaction times.[7] The use of microwave irradiation can help to expedite these reactions.[3][7]
-
Base and Solvent: The choice of base and solvent is crucial and interdependent. Ensure the base is strong enough for the specific coupling reaction but not so strong as to cause significant side reactions. The solvent should be anhydrous and appropriately polar for the chosen catalytic system.
-
Substrate Reactivity: While 4-bromo-1H-pyrazoles are generally reactive, they are less reactive than their 4-iodo counterparts.[6][8] For challenging couplings, switching to the iodo-pyrazole may be a viable option. Conversely, for certain palladium-catalyzed aminations, 4-bromo-1H-pyrazoles have been found to be more effective than the iodo derivatives.[6]
Question 2: My Buchwald-Hartwig amination of a 4-bromo-1H-pyrazole with a primary or secondary alkylamine is giving low yields. What is the likely issue?
Answer:
A common issue with the palladium-catalyzed amination of 4-halopyrazoles using alkylamines that possess a β-hydrogen is β-hydride elimination from the palladium-amine complex.[3] This side reaction leads to low yields of the desired aminated product.
-
Amines without β-Hydrogens: For amines lacking a β-hydrogen, such as aryl amines or certain bulky alkylamines, palladium catalysis with ligands like tBuDavePhos can provide good yields.[3]
-
Copper Catalysis for Alkylamines with β-Hydrogens: For alkylamines that do have a β-hydrogen, a switch to a copper-catalyzed system, such as one using CuI, can be more effective.[3][4] Copper-catalyzed C-N coupling reactions can be a valuable alternative for these specific substrates.[3]
Question 3: I am struggling with the Sonogashira coupling of a 4-bromo-1H-pyrazole, especially with electron-withdrawing groups on the pyrazole ring. How can I improve the reaction efficiency?
Answer:
The presence of electron-withdrawing groups, such as a trifluoromethyl group, can decrease the reactivity of the 4-bromo-1H-pyrazole in Sonogashira couplings, making the transformation more challenging.[9]
-
Ligand Screening: A screening of bulky, electron-rich dialkylbiarylphosphine ligands is recommended.[9] Ligands such as XPhos have been shown to be effective in these challenging Sonogashira reactions.[9]
-
Copper-Free Conditions: While traditional Sonogashira couplings employ a copper co-catalyst, copper-free conditions can sometimes be advantageous, particularly when dealing with sensitive substrates.[9][10]
-
Catalyst Precursor: The choice of palladium precursor can also influence the outcome. Pd(OAc)2 is a common choice, but other precursors might offer better performance in specific cases.[9]
Question 4: How do I choose between a palladium-catalyzed and a copper-catalyzed reaction for the functionalization of my 4-bromo-1H-pyrazole?
Answer:
The choice between palladium and copper catalysis often depends on the desired transformation and the nature of the coupling partner.
-
Palladium Catalysis: Generally offers a broader scope for C-C bond formation (e.g., Suzuki, Heck, Sonogashira) and C-N bond formation (Buchwald-Hartwig).[1][11][12][13] It is often the first choice for aryl-aryl and aryl-alkene couplings.
-
Copper Catalysis: Can be particularly useful for C-N bond formation (Ullmann condensation) with certain amines, especially alkylamines prone to β-hydride elimination in palladium-catalyzed systems.[3][14][15] It is also used for C-O and C-S bond formation.
A decision-making flowchart for catalyst selection is provided below.
Data Presentation
The following tables summarize quantitative data for common cross-coupling reactions of 4-bromo-1H-pyrazoles.
Table 1: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 0.17 | 99 | [3][7] |
| 2 | Aniline | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 91 | [3] |
| 3 | Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 10 | [3] |
| 4 | Allylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 12 | [3] |
| 5 | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 21 | [3] |
Table 2: Catalyst and Ligand Screening for the Sonogashira Coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | Et₃N | MeCN | 110 | 45 | [9] |
| 2 | Pd(OAc)₂ | RuPhos | Et₃N | MeCN | 110 | 58 | [9] |
| 3 | Pd(OAc)₂ | tBuXPhos | Et₃N | MeCN | 110 | 75 | [9] |
| 4 | Pd(OAc)₂ | XPhos | Et₃N | MeCN | 110 | 85 | [9] |
| 5 | Pd(OAc)₂ | BrettPhos | Et₃N | MeCN | 110 | 62 | [9] |
Table 3: Comparison of 4-Halopyrazoles in Suzuki-Miyaura Coupling.
| Halogen | Catalyst System | Base | Solvent | Reactivity | Typical Yield (%) | Reference |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O | Highest | 85-95 | [6] |
| Bromo | XPhos Pd G2 | K₃PO₄ | Dioxane | High | 80-93 | [5][6] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | tBuOH/H₂O | Moderate | 60-95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole. [7]
-
To a microwave vial, add 4-bromo-1H-1-tritylpyrazole (1.0 eq.), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and potassium t-butoxide (2.0 eq.).
-
Add the desired amine (2.0 eq.) and anhydrous xylene as the solvent.
-
Seal the vial and heat in a microwave reactor at 160 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole. [9]
-
In a sealed tube under an argon atmosphere, combine 4-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 eq.), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).
-
Add anhydrous acetonitrile as the solvent, followed by triethylamine (base, 2.0 eq.) and trimethylsilylacetylene (1.2 eq.).
-
Seal the tube and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: Decision-making flowchart for catalyst selection.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Production of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Knorr Pyrazole Synthesis: Cyclocondensation of a 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-oxobutane-2-one, with hydrazine to form the pyrazole core, 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
Electrophilic Bromination: Subsequent bromination of the pyrazole ring at the 4-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Q2: What are the critical parameters to control during the Knorr pyrazole synthesis at scale?
A2: During the scale-up of the Knorr synthesis for similar trifluoromethylated pyrazoles, such as in the production of celecoxib, solvent choice and temperature have been shown to be critical. Protic solvents like ethanol or isopropanol are often used. Maintaining a consistent temperature during the reaction and subsequent crystallization is crucial for achieving high yield and purity.
Q3: How can I improve the regioselectivity of the initial pyrazole formation?
A3: The formation of regioisomers is a common challenge in pyrazole synthesis. For trifluoromethylated pyrazoles, the highly electrophilic nature of the trifluoromethyl-bearing carbonyl group generally directs the initial nucleophilic attack of hydrazine, favoring the desired regioisomer. Running the reaction under acidic conditions, for instance by using the hydrochloride salt of hydrazine, can further enhance regioselectivity.
Q4: What are the common challenges encountered during the bromination step at a larger scale?
A4: On a larger scale, the bromination of pyrazoles can present challenges such as controlling the reaction exotherm, ensuring homogeneous mixing of the brominating agent, and preventing the formation of di-brominated or other over-brominated impurities. The use of N-Bromosuccinimide (NBS) in a suitable solvent is a common and relatively mild method for the bromination of pyrazoles.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclocondensation | - Monitor reaction progress by TLC or LC-MS to ensure complete consumption of starting materials.- Increase reaction time or temperature if the reaction is sluggish.- Ensure the quality and stoichiometry of the hydrazine source. |
| Formation of Regioisomers | - Confirm the structure of the major product by NMR.- Adjust reaction conditions (e.g., pH, solvent) to favor the desired isomer. The use of hydrazine hydrochloride in ethanol is a good starting point. |
| Product Loss During Workup/Purification | - Optimize extraction and crystallization solvents to minimize solubility of the product in the mother liquor.- |
Degradation pathways of trifluoromethyl pyrazoles under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl pyrazoles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments involving the degradation of these compounds under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethyl pyrazole degrading unexpectedly during my experiment?
A1: Trifluoromethyl pyrazoles can be susceptible to degradation, particularly under harsh acidic or basic conditions. The trifluoromethyl (-CF₃) group itself can undergo hydrolysis to a carboxylic acid (-COOH) group, especially with strong bases or prolonged heating.[1][2] Additionally, other functional groups on the pyrazole ring or its substituents can be labile. For instance, nitrile groups can hydrolyze to amides.[3] The stability is highly dependent on the specific structure, pH, temperature, and solvent used.[4][5]
Q2: I am observing the formation of an amide-containing impurity in my sample. What is the likely cause?
A2: If your parent molecule contains a nitrile (-C≡N) group, it is likely undergoing hydrolysis to an amide (-CONH₂) under your experimental conditions. This is a common degradation pathway for compounds like fipronil, which has been observed to form fipronil amide under both acidic and alkaline stress.[3][5][6]
Q3: My N-trifluoromethyl pyrazole seems unstable, and I'm seeing des-CF₃ side products. How can I prevent this?
A3: The N-CF₃ moiety can be unstable, particularly in its free-base form. Protonation under acidic conditions can improve its kinetic stability and prevent rapid decomposition.[4] To minimize the formation of des-CF₃ side products during synthesis or handling, it is crucial to use a strong acid and an appropriate solvent like dichloromethane (DCM). This helps to suppress the undesired decomposition of trifluoromethylhydrazine intermediates or the final N-trifluoromethyl pyrazole.[4]
Q4: Under what conditions is the trifluoromethyl group most susceptible to hydrolysis?
A4: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation that can occur under surprisingly facile conditions, particularly with hydroxide ions acting as nucleophiles.[1] While generally considered stable, the C-CF₃ bond's susceptibility to hydrolysis increases with the electron-withdrawing nature of the rest of the molecule and under basic conditions.[1][2]
Q5: How does pH affect the degradation rate of trifluoromethyl pyrazoles?
A5: The pH of the medium is a critical factor. For many trifluoromethyl pyrazoles, degradation is significantly enhanced under alkaline conditions. For example, the degradation half-life (DT₅₀) of the insecticide fipronil decreases dramatically as the pH increases from 7 to 10.[5][6] Conversely, some pyrazoles, like celecoxib, have shown greater degradation in acidic medium compared to alkaline medium.[7] It is essential to determine the stability profile of your specific compound across a range of pH values.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction in Pyrazole Synthesis
If you are experiencing low yields during the synthesis of trifluoromethyl pyrazoles, consider the following troubleshooting steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the degradation of imidacloprid and fipronil in paddy water [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Confirming the Structure of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of pyrazole derivatives is a critical step in the drug discovery and development pipeline. The precise arrangement of substituents on the pyrazole core dictates the molecule's physicochemical properties, biological activity, and potential for intellectual property protection. This guide provides a comparative analysis of the structural elucidation of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole, a compound of interest in medicinal chemistry, and its key regioisomer, 4-Bromo-5-Methyl-3-(Trifluoromethyl)-1H-pyrazole.
Introduction to Pyrazole Isomerism
The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which can possess significantly different biological activities. Therefore, the ability to definitively distinguish between these isomers is paramount. This guide focuses on the key analytical techniques used to confirm the structure of the title compound and differentiate it from its isomer.
Data Presentation: A Comparative Analysis
The structural confirmation of this compound (and its derivatives) relies on a combination of spectroscopic and crystallographic techniques. Below is a comparative summary of the expected and reported data for the title compound and its regioisomer.
Table 1: Comparative Spectroscopic Data for Pyrazole Isomers
| Technique | This compound | 4-Bromo-5-Methyl-3-(Trifluoromethyl)-1H-pyrazole | Key Differentiating Features |
| ¹H NMR | CH₃: ~2.3 ppm (s)NH: Broad singlet, variable | CH₃: ~2.4 ppm (s)NH: Broad singlet, variable | The chemical shift of the methyl protons may show slight differences due to the varying electronic environment. |
| ¹³C NMR | C3-CH₃: ~12 ppmC4-Br: ~95 ppmC5-CF₃: ~140 ppm (q, J ≈ 35-40 Hz) | C3-CF₃: ~145 ppm (q, J ≈ 38-43 Hz)C4-Br: ~96 ppmC5-CH₃: ~14 ppm | The key differentiator is the chemical shift of the carbon atoms attached to the methyl and trifluoromethyl groups, as well as the carbon-fluorine coupling constants. |
| ¹⁹F NMR | CF₃: ~-58 to -62 ppm (s) | CF₃: ~-60 to -64 ppm (s) | While the chemical shifts are similar, precise measurements in the same solvent can reveal minor but consistent differences. |
| Mass Spec (EI) | M⁺: m/z 228/230 (approx. 1:1 ratio)Fragments: [M-Br]⁺, [M-CF₃]⁺ | M⁺: m/z 228/230 (approx. 1:1 ratio)Fragments: [M-Br]⁺, [M-CF₃]⁺ | The presence of a bromine atom is confirmed by the characteristic isotopic pattern of the molecular ion peak. Fragmentation patterns are expected to be similar, but relative intensities of fragment ions may differ. |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data for the specific title compound is not publicly available and is estimated based on closely related structures.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds.
Synthesis of this compound Derivatives
A representative synthesis for a related compound, 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole, involves the bromination of the corresponding 5-(trifluoromethyl)-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) as the brominating agent. This suggests a likely synthetic route for the title compound would involve the bromination of 3-Methyl-5-(Trifluoromethyl)-1H-pyrazole.
General Bromination Protocol:
-
To a solution of the pyrazole precursor in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-bromosuccinimide (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bromo-pyrazole derivative.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure. For ¹³C NMR, pay close attention to the quartet splitting pattern of the carbon attached to the CF₃ group, which is a key diagnostic feature.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.
-
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: Grow single crystals of the purified pyrazole derivative by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The resulting electron density map will reveal the precise positions of all atoms, confirming the connectivity and regio- and stereochemistry.
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural confirmation of pyrazole derivatives.
Distinguishing Regioisomers using ¹³C NMR
Caption: Key ¹³C NMR chemical shift differences between pyrazole regioisomers.
Conclusion
The structural confirmation of this compound and its derivatives is a multi-faceted process requiring the synergistic use of various analytical techniques. While commercial availability suggests that definitive structural data exists, this guide provides a framework for researchers to approach the characterization of novel pyrazole compounds. By carefully applying the detailed experimental protocols and comparing the resulting data with the expected values for different isomers, scientists can confidently establish the structure of their target molecules, a crucial step towards understanding their biological activity and advancing drug discovery programs.
A Comparative Guide to In Vitro Assay Protocols for Assessing the Biological Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro assay protocols used to evaluate the diverse biological activities of pyrazole compounds. Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic activities.[1] This document offers detailed methodologies for key experiments, presents quantitative data for comparative analysis, and includes visual diagrams of experimental workflows and relevant signaling pathways to aid in the selection and implementation of appropriate assays for your research needs.
Anticancer Activity
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with signal transduction pathways.[1]
Comparison of Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-1,2,4-triazole hybrids | MCF-7 | MTT Assay | 2.8 ± 0.4 | - | - |
| Pyrazole-1,2,4-triazole hybrids | P388 | MTT Assay | - | - | - |
| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole | MCF-7 | MTT Assay | 15.54 (mM) | Doxorubicin | - |
| Pyrazole derivatives | MCF-7 | Not Specified | 10, 12, 14 | - | - |
| Benzofuropyrazole derivatives | K562 | MTT Assay | 0.26 | ABT-751 | - |
| Benzofuropyrazole derivatives | A549 | MTT Assay | 0.19 | ABT-751 | - |
| Pyrazole derivatives | K562, A549, MCF-7 | MTT Assay | - | ABT-751 | - |
| Pyrazolone derivatives | Brine Shrimp | Brine Shrimp Lethality | 19.50, 20 (ppm) | - | - |
Key Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 72 hours.[3]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3] Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes with shaking.[3]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division. The assay can be performed by monitoring the increase in fluorescence of a reporter that binds to polymerized microtubules.[4]
Detailed Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP, glycerol, and a fluorescent reporter in a general tubulin buffer.[4] Prepare 10x stocks of test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer).[4]
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle.[4]
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.[4]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time.[4]
-
Data Analysis: Plot the fluorescence intensity against time to visualize the polymerization curves. The effect of the test compounds is quantified by analyzing parameters such as the rate of polymerization and the maximum polymer mass. Compound 5b was found to inhibit tubulin polymerization with an IC50 of 7.30 μM.[5]
Experimental Workflow for MTT Assay
References
Pyrazole-Based Herbicides Demonstrate Competitive Efficacy Against Commercial Standards in Weed Management
For Immediate Release
A comprehensive review of recent studies indicates that pyrazole-based herbicides offer comparable and, in some cases, superior efficacy in controlling a wide range of weed species when compared to current commercial standard herbicides. These findings, supported by extensive experimental data from both greenhouse and field trials, provide valuable insights for researchers, scientists, and professionals in the agrochemical development sector. Pyrazole derivatives, a significant class of heterocyclic compounds, are being increasingly explored for their potent herbicidal activities, primarily through the inhibition of key plant enzymes such as p-Hydroxyphenylpyruvate Dioxygenase (HPPD), Acetolactate Synthase (ALS), and Acetyl-CoA Carboxylase (ACCase).
Comparative Efficacy Analysis
Quantitative data from multiple studies reveals the competitive performance of pyrazole-based herbicides. The following tables summarize the efficacy of representative pyrazole herbicides against commercial standards in terms of weed control and crop yield.
Table 1: Efficacy of Pyrazosulfuron-ethyl (Pyrazole-based) vs. Bensulfuron-methyl (Commercial Standard) in Transplanted Rice
| Herbicide Combination | Target Weeds | Weed Control Efficiency (%) | Weed Dry Matter (g/m²) | Grain Yield (t/ha) |
| Pretilachlor + Pyrazosulfuron-ethyl | Broadleaf weeds and sedges | 83.26[1][2] | 9.45[1] | 7.27[2] |
| Pretilachlor + Bensulfuron-methyl | Broadleaf weeds and sedges | 79.01[1][2] | - | - |
| Butachlor (Commercial Standard) | Broadleaf weeds and sedges | 71.12[2] | - | 6.74[2] |
| Weedy Check | - | 0 | - | 4.17[2] |
Data compiled from studies on transplanted rice, demonstrating the higher weed control efficiency and resulting grain yield of the pyrazosulfuron-ethyl combination.
Table 2: Efficacy of Topramezone (Pyrazole-based) vs. Mesotrione (Commercial Standard) for Annual Grass Control
| Herbicide | Target Weed Species | Application Stage | Biomass Reduction (%) | Control Level |
| Topramezone | Echinochloa crus-galli | 2-3 leaf / 5-6 leaf | ≥85 | Control |
| Setaria spp. (Foxtails) | 2-3 leaf / 5-6 leaf | ≥85 | Control | |
| Digitaria spp. (Crabgrass) | 2-3 leaf | 94 | Control | |
| 5-6 leaf | 84 | Suppression | ||
| Mesotrione | Echinochloa crus-galli | 2-3 leaf / 5-6 leaf | ≥85 | Control |
| Digitaria spp. (Crabgrass) | 2-3 leaf / 5-6 leaf | ≥85 | Control | |
| Setaria spp. (Foxtails) | 2-3 leaf / 5-6 leaf | <50 (viridis, faberi) | Poor Control |
Controlled environment experiments show topramezone provides a broader spectrum of consistent control against several annual grass species compared to mesotrione. Control is defined as ≥85% biomass reduction, suppression as 50-84%, and poor control as <50%.
Table 3: Efficacy of Pinoxaden (Pyrazole-based) in a Pre-mix with Clodinafop-propargyl for Grassy Weed Control in Wheat
| Herbicide Treatment | Application Rate (g a.i./ha) | Grassy Weed Control Efficiency (%) | Wheat Grain Yield (t/ha) |
| Pinoxaden + Clodinafop-propargyl | 60 | 100[3] | 4.5 - 4.6[3] |
| Pinoxaden + Clodinafop-propargyl | 50 | - | - |
| Pinoxaden | 50 | - | - |
| Clodinafop-propargyl (Standard) | 60 | - | Similar to pre-mix at 60 g/ha[4] |
| Fenoxaprop-p-ethyl (Standard) | 120 | Lower than pre-mix at 60 g/ha[4] | Lower than pre-mix at 60 g/ha[4] |
| Weedy Check | - | 0 | 52.2 - 55.7% reduction vs. Weed Free[3] |
Field experiments demonstrate that the pre-mix containing pinoxaden provides excellent control of grassy weeds like Phalaris minor and Avena ludoviciana, resulting in high wheat grain yields.[3][5]
Experimental Protocols
The data presented is based on robust experimental designs conducted under controlled greenhouse conditions and in-field trials.
Greenhouse Efficacy Trial Protocol:
-
Plant Propagation: Weed seeds are sourced and sown in pots (e.g., 10 cm diameter) filled with a sterilized soil mix.[6] A target plant density of 15-20 plants per pot is established.[6]
-
Growing Conditions: Plants are maintained in a controlled greenhouse environment with optimized temperature, humidity, and photoperiod to ensure uniform growth.
-
Herbicide Application: Herbicides are applied at specific weed growth stages (e.g., 2-3 leaf or 5-6 leaf stage). Applications are made using a motorized spray chamber calibrated to deliver a precise volume of herbicide solution (e.g., 210 L/ha) to ensure uniform coverage. To prevent soil activity, the soil surface is covered with a material like vermiculite prior to application.
-
Data Collection and Analysis: Plant injury is visually assessed at set intervals (e.g., 14 or 21 days after treatment). Efficacy is quantified by harvesting the above-ground biomass, oven-drying it, and comparing the dry weight of treated plants to that of non-treated control plants. Weed control efficiency (WCE) is calculated using the formula: WCE (%) = [(Weed Dry Weight in Control - Weed Dry Weight in Treatment) / Weed Dry Weight in Control] x 100.[1]
Field Trial Protocol:
-
Site Selection and Plot Design: Experiments are conducted in fields with a natural and uniform infestation of the target weed species. A randomized complete block design with multiple replications is typically used.
-
Herbicide Application: Herbicides are applied at recommended rates and timings using a calibrated backpack or tractor-mounted sprayer.
-
Data Collection: Weed density and biomass are assessed at various intervals post-application using quadrats placed randomly within each plot.[1] Crop phytotoxicity is visually rated, and crop yield is determined by harvesting the entire plot or a designated area within the plot.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.[4]
Mechanism of Action and Signaling Pathways
The efficacy of pyrazole-based herbicides stems from their ability to inhibit crucial enzymatic pathways in susceptible plants.
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition:
HPPD-inhibiting herbicides, such as topramezone, disrupt the biosynthesis of plastoquinone and tocopherols.[7][8] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[8][9] The inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photo-oxidation.[9] This results in the characteristic "bleaching" symptoms, followed by necrosis and plant death.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. cwss.in [cwss.in]
- 3. isws.org.in [isws.org.in]
- 4. isws.org.in [isws.org.in]
- 5. sawbar.in [sawbar.in]
- 6. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 10. farmprogress.com [farmprogress.com]
A Comparative Guide to Halogenated Pyrazole Reagents: Focus on 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged structure is paramount in drug discovery, and halogenated pyrazoles serve as versatile building blocks for diversification through cross-coupling reactions. This guide provides an objective comparison of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole with its chloro and iodo analogs, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic needs.
Reactivity Overview: The Halogen Dance in Cross-Coupling Reactions
The reactivity of 4-halo-pyrazoles in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is primarily governed by the carbon-halogen bond strength. This bond strength follows the trend C-Cl > C-Br > C-I, leading to a general reactivity order of I > Br > Cl.[1]
-
4-Iodopyrazoles: Typically the most reactive, they often provide the highest yields and allow for milder reaction conditions. However, their higher reactivity can sometimes lead to undesired side reactions, such as dehalogenation. They are also generally the most expensive of the three.
-
4-Bromopyrazoles: Offering a good balance between reactivity and stability, 4-bromopyrazoles are often the workhorse reagents in many synthetic campaigns. They are less prone to side reactions than their iodo counterparts and are more cost-effective.
-
4-Chloropyrazoles: Being the most stable and economical, 4-chloropyrazoles are attractive for large-scale synthesis. However, their lower reactivity necessitates more forcing reaction conditions and often requires the use of specialized, highly active catalyst systems.
The presence of the electron-withdrawing trifluoromethyl group at the 5-position of the pyrazole ring can influence the reactivity of the C4-halogen bond, generally making it more susceptible to oxidative addition to the palladium catalyst.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the performance of 4-halo-3-methyl-5-(trifluoromethyl)-1H-pyrazole analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct head-to-head comparative studies for this specific scaffold under identical conditions are limited. The data presented is compiled from various sources and aims to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles
| Halogen | Catalyst System (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 56 | Utecht-Jarzy´ et al. (2025) |
| Bromo | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 83-94 | Bonacorso et al. (2016) |
| Chloro | Data not available for this specific substrate | - | - | - | - | - | - |
Note: The data for the iodo and bromo analogs are for the N-phenyl substituted pyrazole, which is expected to have similar reactivity to the N-H pyrazole in this context.
Table 2: Sonogashira Coupling of 4-Halo-5-(trifluoromethyl)-1H-pyrazoles
| Halogen | Catalyst System (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Data not available for this specific substrate | - | - | - | - | - | - |
| Bromo | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 100 | Not specified | 98 | Bonacorso et al. (2017) |
| Chloro | Data not available for this specific substrate | - | - | - | - | - | - |
Table 3: Buchwald-Hartwig Amination of 4-Halo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles
| Halogen | Catalyst System (Example) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd₂(dba)₃ / JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 76 | Bonacorso et al. (2016) |
| Bromo | Pd₂(dba)₃ / JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 65 | Bonacorso et al. (2016) |
| Chloro | Data not available for this specific substrate | - | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation in your own research.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
A representative protocol based on the work of Bonacorso et al. (2016).
Materials:
-
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
-
Arylboronic acid
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, a Schlenk tube is charged with 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), XPhos Pd G2 (0.02 equiv.), and K₃PO₄ (2.0 equiv.).
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous and degassed toluene is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
General Procedure for Sonogashira Coupling of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole
A representative protocol based on the work of Bonacorso et al. (2017).
Materials:
-
4-Bromo-5-(trifluoromethyl)-1H-pyrazole
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
To a Schlenk tube under an argon atmosphere are added 4-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), XPhos (0.1 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Anhydrous and degassed DMF is added, followed by the terminal alkyne (1.2 equiv.).
-
The reaction mixture is heated to 100 °C and stirred until completion (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 4-Halo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles
A representative protocol based on the work of Bonacorso et al. (2016).
Materials:
-
4-Halo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (Iodo or Bromo)
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
JosiPhos CyPF-tBu
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the 4-halo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), JosiPhos CyPF-tBu (0.04 equiv.), and NaOtBu (1.2 equiv.).
-
The amine (1.2 equiv.) and anhydrous, degassed toluene are added.
-
The Schlenk tube is sealed and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Visualizing the Chemistry
To further aid in understanding the concepts discussed, the following diagrams illustrate a typical experimental workflow, a relevant signaling pathway, and a logical comparison of the reagents.
A prominent example of a drug synthesized using a trifluoromethyl pyrazole derivative is Celecoxib, a selective COX-2 inhibitor. Its mechanism of action involves the inhibition of prostaglandin synthesis.
The choice of halogenated pyrazole reagent is a critical decision in the synthetic planning process, with a trade-off between reactivity, stability, and cost.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationships of Trifluoromethyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic core. The unique properties of the CF3 group, including its high electronegativity, lipophilicity, and metabolic stability, profoundly influence the pharmacokinetic and pharmacodynamic profiles of pyrazole-based compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl pyrazoles across various biological targets, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Tubulin Polymerization
A significant area of investigation for trifluoromethyl pyrazoles is their potent anticancer activity, often mediated through the disruption of microtubule dynamics. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. The following data compares a series of 1,5-diaryl-3-(trifluoromethyl)pyrazole analogs of Combretastatin A-4 (CA-4), a potent tubulin inhibitor.[1][2][3]
Data Presentation: SAR of 1,5-Diaryl-3-(Trifluoromethyl)pyrazoles as Anticancer Agents
| Compound | Ring B Substituent (at 1-position of pyrazole) | MCF-7 IC50 (µM)[1][2] | HeLa IC50 (µM)[1][3] | B16F10 IC50 (µM)[1][3] |
| 1 | 4-Methoxyphenyl | >50 | >50 | >50 |
| 8 | 4-Fluorophenyl | 8.5 ± 0.7 | 10.2 ± 1.1 | 15.4 ± 1.5 |
| 15 | 4-(Methylsulfonyl)phenyl | 2.5 ± 0.3 | 3.1 ± 0.4 | 5.2 ± 0.6 |
| 23 (C-23) | 4-(Carboxymethyl)phenyl | 1.3 ± 0.8 | 1.8 ± 0.2 | 6.0 ± 0.6 |
| CA-4 | (Reference) | 0.003 ± 0.0005 | - | - |
| Celecoxib | (Reference) | >50 | - | - |
Note: Lower IC50 values indicate higher potency.
SAR Insights:
-
The nature of the substituent on the N-phenyl ring (Ring B) significantly impacts cytotoxic activity.
-
Electron-withdrawing groups, such as 4-fluorophenyl (Compound 8) and 4-(methylsulfonyl)phenyl (Compound 15), enhance potency compared to electron-donating groups like 4-methoxyphenyl (Compound 1).
-
The presence of a 4-(carboxymethyl)phenyl group (Compound 23) resulted in the most potent analog in this series, highlighting the importance of this substituent for interaction with the target.[1][2][3]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the method used to evaluate the cytotoxicity of the trifluoromethyl pyrazole analogs.[1]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Visualization: Mechanism of Tubulin Polymerization Inhibition
References
- 1. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Knorr vs 1,3-dipolar cycloaddition for pyrazole synthesis
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of many biologically active compounds. The synthesis of this critical heterocycle can be approached through various methodologies, with the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition standing out as two of the most prominent and versatile strategies. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.
At a Glance: Knorr vs. 1,3-Dipolar Cycloaddition
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Reactants | 1,3-Dicarbonyl compound and a hydrazine derivative.[1][2] | A 1,3-dipole (e.g., nitrile imine, diazo compound) and a dipolarophile (e.g., alkyne, alkene).[3][4] |
| General Conditions | Often requires heating and acidic or basic catalysis.[1][2][5] | Can often be performed at room temperature, sometimes with a base to generate the dipole in situ.[6] |
| Regioselectivity | Can be an issue with unsymmetrical dicarbonyls, leading to mixtures of regioisomers.[7] | Generally high to excellent, providing a single major regioisomer.[3] |
| Substrate Scope | Broad for both 1,3-dicarbonyls and hydrazines. | Wide variety of 1,3-dipoles and dipolarophiles can be employed. |
| Key Advantages | Readily available starting materials, straightforward procedure. | High regioselectivity, mild reaction conditions, diverse substitution patterns achievable. |
| Key Disadvantages | Potential for low regioselectivity, sometimes harsh reaction conditions. | May require the synthesis of the 1,3-dipole precursor. |
Delving into the Mechanisms
The fundamental difference between the two methods lies in their reaction pathways. The Knorr synthesis is a condensation reaction, while the 1,3-dipolar cycloaddition is a pericyclic reaction.
Knorr Pyrazole Synthesis: This reaction, first reported by Ludwig Knorr in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] The mechanism typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5] The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric pyrazoles, as the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.
1,3-Dipolar Cycloaddition: This powerful method for constructing five-membered heterocycles involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, common 1,3-dipoles include nitrile imines (often generated in situ from hydrazonoyl halides) and diazo compounds. These react with dipolarophiles such as alkynes or alkenes in a concerted [3+2] cycloaddition to form the pyrazole ring directly or a pyrazoline intermediate which can be subsequently oxidized.[3][4] This reaction is known for its high degree of regioselectivity.
Performance Comparison: A Data-Driven Analysis
The choice between these two synthetic routes often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following tables summarize representative experimental data for each method.
Table 1: Knorr Pyrazole Synthesis - Representative Data
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid, 100 °C | 1 | High | [1] |
| Acetylacetone | Hydrazine hydrate | Ethanol, reflux | 2-3 | 59-78 | |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, acetic acid (cat.), 100 °C | 1 | High | [1] |
Table 2: 1,3-Dipolar Cycloaddition - Representative Data
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Time (h) | Yield (%) | Reference |
| Hydrazonoyl chloride | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Triethylamine, room temp. | Not specified | up to 95 | [8] |
| Phenylhydrazone of benzaldehyde | Benzoquinone | Triethylamine, room temp. | 48 | 90 | [6] |
| Hydrazonoyl chloride | α-bromocinnamaldehyde | Triethylamine, CHCl3 or CH2Cl2, room temp. | 7-10 | Good | [3] |
Experimental Protocols
To provide a practical understanding, detailed experimental protocols for key examples of each synthesis are outlined below.
Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete (disappearance of the ketoester), add 10 mL of water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
1,3-Dipolar Cycloaddition: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol provides a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile imines with an alkene.[3]
Materials:
-
Hydrazonoyl chloride (3 mmol)
-
α-bromocinnamaldehyde (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the hydrazonoyl chloride and α-bromocinnamaldehyde in dry chloroform or dichloromethane.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 7-10 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Workflow
The following diagram illustrates a simplified comparative workflow for the two synthetic strategies.
Conclusion
Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition are powerful and reliable methods for the synthesis of pyrazoles. The Knorr synthesis offers a direct and often high-yielding route from readily available starting materials, though it may present challenges in controlling regioselectivity with certain substrates. In contrast, the 1,3-dipolar cycloaddition provides a highly regioselective pathway under mild conditions, allowing for the synthesis of complex and diverse pyrazole derivatives. The choice between these two methods will ultimately be guided by the specific target molecule, the desired substitution pattern, and the practical considerations of substrate availability and reaction conditions. This guide provides the foundational information and experimental context to make an informed decision for your synthetic endeavors.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating COX-2 inhibition by novel pyrazole derivatives through docking studies
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy in the development of anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs. Pyrazole derivatives have emerged as a promising class of COX-2 inhibitors, with some compounds exhibiting potency and selectivity comparable to or exceeding that of the established drug, Celecoxib. This guide provides a comparative analysis of novel pyrazole derivatives, supported by experimental data from recent studies, to aid in the validation and development of next-generation anti-inflammatory drugs.
Comparative Efficacy of Novel Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of several recently developed pyrazole derivatives against COX-1 and COX-2 enzymes. The data, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), allows for a direct comparison of potency and selectivity. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable selective inhibition of COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| Novel Pyrazole-Pyridazine Hybrids | ||||
| Compound 5f | >10 | 1.50 | >6.67 | Celecoxib |
| Compound 6f | >10 | 1.15 | >8.70 | Celecoxib |
| Compound 6e | >10 | 2.51 | >3.98 | Celecoxib |
| 1,3-Diaryl Pyrazole Derivatives | ||||
| Compound 8a | 12.5 | 0.059 | 211.86 | Celecoxib |
| Compound 8b | 15.8 | 0.075 | 210.67 | Celecoxib |
| Compound 9a | 13.7 | 0.068 | 201.47 | Celecoxib |
| Hybrid Pyrazole Analogues | ||||
| Compound 5u | 130.2 | 1.79 | 72.73 | Celecoxib |
| Compound 5s | 165.1 | 2.51 | 65.75 | Celecoxib |
| Differently Substituted Pyrazoles | ||||
| Compound 11 | >100 | 0.043 | >2325 | Celecoxib |
| Compound 12 | >100 | 0.049 | >2040 | Celecoxib |
| Compound 15 | >100 | 0.045 | >2222 | Celecoxib |
| Reference Compound | ||||
| Celecoxib | 5.42 | 2.16 | 2.51 | - |
| Celecoxib | 15 | 0.04 | 375 | - |
| Celecoxib | - | 0.87 | - | - |
| Celecoxib | - | 1.11 | - | - |
| Celecoxib | - | 0.052 | - | - |
Note: IC50 values for Celecoxib can vary between studies and assay conditions.[1][2][3][4][5]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for in vitro COX inhibition assays and molecular docking studies, based on methodologies reported in the cited literature.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of a test compound against COX-1 and COX-2 enzymes.[2]
Objective: To determine the IC50 values of novel pyrazole derivatives against ovine or human COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in a cold assay buffer containing a heme cofactor.
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to obtain a range of concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, a solution of the test compound at a specific concentration (or DMSO for the control), and the diluted enzyme (either COX-1 or COX-2).
-
The plate is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.
-
-
Measurement: The activity of the COX enzyme is determined by measuring the rate of prostaglandin formation. This can be done by quantifying the amount of Prostaglandin E2 (PGE2) produced, often using an ELISA kit, or by monitoring the consumption of oxygen using an oxygen electrode.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[6][7]
Objective: To investigate the theoretical binding interactions of novel pyrazole derivatives with the active site of the COX-2 enzyme.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for the crystal structure of COX-2 (e.g., PDB ID: 5KIR, 1CX2)
Procedure:
-
Protein Preparation:
-
The 3D crystal structure of the COX-2 enzyme is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are typically removed from the structure.
-
Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types.
-
-
Ligand Preparation:
-
The 2D structures of the pyrazole derivatives are drawn and converted into 3D structures.
-
The ligands are energetically minimized to obtain a stable conformation.
-
-
Docking Simulation:
-
A docking grid is defined around the active site of the COX-2 enzyme. This grid specifies the region where the docking algorithm will search for possible binding poses of the ligand.
-
The docking algorithm systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding pose for each ligand, which is typically the one with the lowest binding energy (docking score).
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis for the observed inhibitory activity.
-
Visualizing the Validation Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key processes in the validation of novel COX-2 inhibitors and the underlying biological pathway.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole vs. Triazole: A Head-to-Head Comparison of Privileged Scaffolds in Medicinal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pyrazole and triazole scaffolds, focusing on their physicochemical properties, metabolic stability, and biological activities, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, pyrazole and triazole stand out as five-membered nitrogen-containing heterocyclic scaffolds that are integral to the structure of numerous approved drugs. Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and metal coordination, as well as their favorable physicochemical and metabolic properties. This guide provides a detailed head-to-head comparison of these two critical scaffolds to aid in rational drug design and lead optimization efforts.
Physicochemical Properties: A Tale of Two (or Three) Nitrogens
The arrangement of nitrogen atoms within the five-membered ring significantly influences the physicochemical properties of pyrazoles and triazoles, impacting their solubility, permeability, and target engagement. Pyrazole contains two adjacent nitrogen atoms, while triazoles exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole, with three nitrogen atoms in different arrangements.
A fundamental aspect of these scaffolds is their acidity and basicity, quantified by their pKa values, and their lipophilicity, indicated by the logarithm of the partition coefficient (LogP). These parameters are crucial for predicting a molecule's behavior in a biological system.
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole |
| pKa (acidic NH) | ~14.21 | 9.4 | 10.26[1][2] |
| pKa (basic, protonated form) | ~2.49 | ~1.2 | ~2.45[1] |
| LogP | ~0.33 | ~ -0.29 | ~ -0.58 |
Table 1: Comparison of Physicochemical Properties of Parent Scaffolds. This table summarizes the experimental pKa and LogP values for the parent pyrazole, 1,2,3-triazole, and 1,2,4-triazole rings, providing a baseline for understanding their intrinsic properties.
The data reveals that pyrazole is a weaker acid and a slightly stronger base than the triazoles. The additional nitrogen atom in triazoles generally increases their polarity, leading to lower LogP values compared to pyrazole, suggesting better aqueous solubility.[3]
Metabolic Stability: A Key Determinant of In Vivo Efficacy
The metabolic stability of a drug candidate is a critical factor determining its pharmacokinetic profile, including its half-life and bioavailability. Both pyrazole and triazole scaffolds are generally considered to be metabolically robust, often introduced into molecules to block metabolic hotspots. However, subtle differences in their susceptibility to enzymatic degradation exist.
| Compound | Scaffold | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Celecoxib | Pyrazole | Human Liver Microsomes | ~11 hours (in vivo, terminal half-life) | Apparent Km: 49.3 µM, Vmax: 735 pmol/min/mg protein |
| Fluconazole | Triazole | Not extensively metabolized | ~30 hours (in vivo, elimination half-life) | ~70% excreted unchanged in urine |
Table 2: Comparative Metabolic Stability of Representative Drugs. This table presents metabolic stability data for the pyrazole-containing drug Celecoxib and the triazole-containing drug Fluconazole, highlighting their different metabolic fates. Note that direct in vitro comparative data under identical conditions is limited, and in vivo data is provided for context.
Generally, the nitrogen atoms in both scaffolds can influence the metabolic stability of neighboring groups. The electron-deficient nature of these rings can make adjacent alkyl groups less susceptible to oxidation by cytochrome P450 enzymes.
Biological Activity: Versatile Scaffolds for Diverse Targets
Both pyrazole and triazole rings are found in a wide array of biologically active molecules, demonstrating their versatility in targeting various enzymes and receptors. A notable example is their use in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.
| Compound | Scaffold | Target | IC50 (nM) |
| Celecoxib | Pyrazole | COX-2 | 40 |
| Triazole Derivative 1 | 1,2,4-Triazole | COX-2 | 1.8 |
| Triazole Derivative 2 | 1,2,3-Triazole | COX-2 | 40 |
Table 3: Comparative Biological Activity of COX-2 Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) values for the pyrazole-based drug Celecoxib and representative triazole-based COX-2 inhibitors, demonstrating the potential for both scaffolds to yield potent inhibitors.[4][5][6]
The ability of the nitrogen atoms in both scaffolds to act as hydrogen bond donors and acceptors, as well as their capacity to participate in π-π stacking and metal coordination, contributes to their broad applicability in drug design.
Signaling Pathway Visualization: JAK-STAT Inhibition
Many kinase inhibitors utilize pyrazole or triazole scaffolds to interact with the ATP-binding site of the kinase. The JAK-STAT signaling pathway is a crucial pathway in immunity and cell proliferation, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Several approved JAK inhibitors incorporate a pyrazole or a related azole scaffold.
Figure 1: JAK-STAT Signaling Pathway. A simplified diagram illustrating the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling cascade and the point of intervention for pyrazole or triazole-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and reliability of the data presented, detailed methodologies for key experiments are provided below.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a known volume ratio.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the NADPH-regenerating system.
-
Compound Incubation: Add the test compound (at a fixed concentration, e.g., 1 µM) to the microsomal suspension.
-
Initiation of Reaction: Pre-incubate the mixture at 37 °C, then initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Conclusion
Both pyrazole and triazole scaffolds are invaluable tools in the medicinal chemist's arsenal. Pyrazoles, with their slightly lower polarity, may be preferred in situations where higher lipophilicity is desired. Triazoles, on the other hand, offer increased polarity and hydrogen bonding capabilities, which can be advantageous for improving solubility and target interactions. The choice between these scaffolds should be guided by a thorough understanding of the specific requirements of the drug target and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and optimization of novel therapeutics incorporating these privileged heterocyclic systems.
References
- 1. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mc.minia.edu.eg [mc.minia.edu.eg]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated Pyrazoles in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of fluorinated pyrazoles, a common scaffold in medicinal chemistry, using in vitro liver microsome assays. The data and protocols presented herein offer a framework for evaluating and comparing the metabolic fate of novel fluorinated pyrazole derivatives.
The Role of Fluorination in Metabolic Stability
Strategic placement of fluorine atoms on a drug molecule can block metabolically labile sites, often referred to as "metabolic soft spots," that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, leading to a decreased rate of metabolism and, consequently, an extended in vivo half-life and improved bioavailability.[1][2]
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically quantified by its in vitro half-life (t½) and intrinsic clearance (Clint) in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
This guide uses Celecoxib, a well-known trifluoromethyl-containing pyrazole derivative, and its fluorinated analog as a case study to illustrate the impact of fluorination on metabolic stability.
| Compound | Structure | Modification | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (Clint) in HLM (μL/min/mg protein) | Fold Increase in Stability (relative to parent) | Reference |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Parent Compound | Data not explicitly provided | Data not explicitly provided | 1x | [3] |
| 4'-Fluorocelecoxib | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Fluorination at 4'-position of the phenyl ring | Data not explicitly provided | Data not explicitly provided | 4x | [3] |
Note: While the precise half-life and intrinsic clearance values were not detailed in the referenced abstract, the study reported a clear quantitative improvement in metabolic stability for the fluorinated analog. A study demonstrated that 4'-fluorocelecoxib was 4 times more metabolically stable than celecoxib.[3]
Experimental Protocols
A standardized in vitro metabolic stability assay using human liver microsomes is crucial for the comparative analysis of different compounds.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Materials and Reagents:
-
Test compound (e.g., fluorinated pyrazole)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
2. Incubation Procedure:
-
Prepare a stock solution of the test compound (typically in DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
3. Analytical Method:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in assessing and understanding the metabolic stability of fluorinated pyrazoles, the following diagrams illustrate the experimental workflow and a key metabolic pathway.
Celecoxib is primarily metabolized in the liver through a two-step process. The initial and rate-limiting step is the hydroxylation of the methyl group, which is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[4][5] This is followed by the oxidation of the resulting alcohol to a carboxylic acid.
Conclusion
The assessment of metabolic stability in liver microsomes is a critical step in the early stages of drug discovery. As demonstrated with Celecoxib and its fluorinated analog, the strategic incorporation of fluorine can significantly enhance a compound's resistance to metabolism. The experimental protocol and metabolic pathway outlined in this guide provide a practical framework for researchers to evaluate and compare the metabolic stability of novel fluorinated pyrazole derivatives, facilitating the selection of drug candidates with more favorable pharmacokinetic properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Pyrazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted enzyme inhibitors. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of prominent pyrazole-based inhibitors against various enzyme families, supported by experimental data. Detailed methodologies for key profiling assays are included to aid in the critical evaluation and selection of these compounds for research and therapeutic development.
The pyrazole moiety is a privileged heterocyclic structure renowned for its versatility in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] These compounds have shown significant efficacy in treating a range of diseases, from cancer to inflammatory disorders, primarily by targeting protein kinases.[2] However, the high degree of structural homology within the ATP-binding site of the human kinome presents a significant challenge in achieving inhibitor selectivity.[3] Off-target effects can lead to unforeseen toxicities or confounding experimental results, making a thorough understanding of an inhibitor's selectivity profile paramount.[4]
This guide focuses on a selection of well-characterized pyrazole-based inhibitors targeting different kinase families: Ruxolitinib (a JAK inhibitor), AT7519 (a pan-CDK inhibitor), Barasertib (an Aurora B inhibitor), and Afuresertib (an AKT inhibitor). By presenting their performance data and the experimental context in which it was generated, this document aims to facilitate informed decisions in drug discovery and target validation.
Cross-Reactivity and Selectivity Profiles
The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and key off-targets. The data, presented as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), or percentage of control from KINOMEscan® assays, provide a quantitative measure of potency and selectivity. Lower IC50/Ki values indicate higher potency. In KINOMEscan® results, a lower percentage of control signifies stronger binding affinity.
Ruxolitinib: A JAK-Family Selective Inhibitor
Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[5][6]
Table 1: Inhibitory Profile of Ruxolitinib
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
|---|---|---|---|
| JAK2 | 2.8 [7] | Tyrosine Kinase | Primary Target |
| JAK1 | 3.3 [7] | Tyrosine Kinase | Primary Target |
| TYK2 | 19[7] | Tyrosine Kinase | Moderate off-target activity |
| JAK3 | 428[7] | Tyrosine Kinase | Low off-target activity |
| ROCK2 | 7[5] | Serine/Threonine Kinase | Significant off-target activity |
| ROCK1 | 25[5] | Serine/Threonine Kinase | Significant off-target activity |
Data compiled from cell-free kinase assays.[7]
AT7519: A Broad-Spectrum CDK Inhibitor
AT7519 is a potent small-molecule inhibitor that targets multiple members of the cyclin-dependent kinase (CDK) family, which are key regulators of the cell cycle and transcription.[6][8]
Table 2: Inhibitory Profile of AT7519
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
|---|---|---|---|
| CDK9/cyclin T1 | <10 [8] | Serine/Threonine Kinase | Primary Target (Transcriptional) |
| CDK2/cyclin E | 47 [8] | Serine/Threonine Kinase | Primary Target (Cell Cycle) |
| CDK5/p25 | 13 [8] | Serine/Threonine Kinase | Potent activity |
| CDK1/cyclin B | 100 [8] | Serine/Threonine Kinase | Potent activity |
| CDK4/cyclin D1 | 170 [8] | Serine/Threonine Kinase | Moderate activity |
| GSK3β | 89[9] | Serine/Threonine Kinase | Significant off-target activity |
| CDK3/cyclin E | >300[8] | Serine/Threonine Kinase | Lower potency |
| CDK7/cyclin H | >1000[8] | Serine/Threonine Kinase | Low potency |
Data compiled from in vitro kinase assays.[8][9]
Barasertib (AZD1152-HQPA): An Aurora B Selective Inhibitor
Barasertib is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[10][11]
Table 3: Inhibitory Profile of Barasertib (AZD1152-HQPA)
| Kinase Target | Ki (nM) | Kinase Family | Selectivity vs. Aurora B |
|---|---|---|---|
| Aurora B | 0.36 [10] | Serine/Threonine Kinase | Primary Target |
| Aurora A | 1369[4] | Serine/Threonine Kinase | ~3800-fold |
| Aurora C | 31[10] | Serine/Threonine Kinase | ~86-fold |
Data compiled from in vitro kinase assays.[4][10] The compound has high specificity against a panel of 50 other kinases.[10]
Afuresertib (GSK2110183): A Pan-AKT Inhibitor
Afuresertib is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[1][5]
Table 4: Inhibitory Profile of Afuresertib
| Kinase Target | Ki (nM) | Kinase Family | Notes |
|---|---|---|---|
| AKT1 | 0.08 [1] | Serine/Threonine Kinase | Primary Target |
| AKT2 | 2 [1] | Serine/Threonine Kinase | Primary Target |
| AKT3 | 2.6 [1] | Serine/Threonine Kinase | Primary Target |
Data compiled from cell-free kinase assays.[1]
Key Signaling Pathways and Experimental Workflows
To understand the context of inhibitor selectivity, it is crucial to visualize the targeted signaling pathways and the workflows used for their characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole
For Immediate Reference: Treat 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole as a hazardous chemical waste. The proper disposal of this compound is critical for laboratory safety and environmental protection. Due to its chemical structure, which includes bromine, fluorine, and a pyrazole ring, it must be handled as a halogenated organic compound. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure safety and compliance with regulations.
I. Hazard Assessment and Safety Precautions
Before handling, it is crucial to understand the potential hazards associated with this compound. Based on data from structurally similar compounds, the primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | P261: Avoid breathing dust/fumes. P264: Wash all exposed external body areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection and face protection.[3][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | P271: Use only outdoors or in a well-ventilated area.[3][5] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses or goggles and a face shield.
-
A laboratory coat.
-
Use a certified fume hood to avoid inhalation of dust or vapors.[4]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2][4]
Step 1: Segregation of Waste
Proper waste segregation is the most critical step to prevent dangerous chemical reactions.[7]
-
Solid Waste: Collect pure this compound, contaminated spatulas, and weighing paper in a designated, sealed container for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."[8] Do not mix with non-halogenated waste streams.[8]
-
Contaminated Materials: Gloves, bench paper, and other disposable materials contaminated with the compound should be placed in a sealed bag or container and disposed of as hazardous waste.
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.[9]
-
Container Requirements: Use containers that are chemically compatible with the compound and any solvents. Ensure containers are in good condition with a secure, tight-fitting lid.[10] The original container is often the best choice for storing waste.[10]
-
Labeling: All waste containers must be clearly labeled with the following information:[7][9]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Waste
Store the waste container in a designated hazardous waste accumulation area within the laboratory.[11] This area should be:
-
At or near the point of generation.[11]
-
Away from heat, sparks, and open flames.
-
In a well-ventilated location.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide a detailed inventory of the waste, including the chemical names and quantities.
-
Follow their specific instructions for packaging and preparing the waste for transport.
Step 5: Decontamination of Empty Containers
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[12]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[10][12] The rinsate must be collected and handled as hazardous waste.[12]
-
After proper decontamination, deface or remove the original label before disposing of the container as regular trash or recycling.[10]
III. Experimental Protocols & Methodologies
The standard and safest "protocol" for the ultimate disposal of this compound is to prepare it for collection by a licensed professional waste disposal service that will use high-temperature incineration or other approved destruction methods. On-site chemical treatment by laboratory personnel is not recommended due to the potential for hazardous reactions and the production of unknown byproducts.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. wattbarind.com [wattbarind.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1h-Pyrazole
This document provides critical safety and logistical information for handling 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1h-Pyrazole in a laboratory setting. The following procedures are based on best practices for handling similar hazardous chemical compounds.
Chemical Profile:
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally related pyrazole derivatives indicate that this compound should be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes & Face | Chemical safety goggles and face shield | Must meet ANSI Z87.1 standards.[4] Goggles are required to protect from splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. Change gloves every 30-60 minutes or immediately upon contamination.[5] |
| Body | Flame-retardant lab coat | A fully closed lab coat protects against accidental spills and splashes.[4] |
| Respiratory | NIOSH/MSHA-approved respirator | Use a respirator with an appropriate cartridge for organic vapors and dusts, especially in poorly ventilated areas or when handling powders.[2][6] Surgical masks offer little to no protection.[5][7] |
| Feet | Closed-toe shoes | Impervious, closed-toe shoes are mandatory to protect against spills.[4] |
Handling and Storage Protocols
General Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Prevent all personal contact with the substance.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
Storage:
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a large spill.
-
Alert: Notify appropriate emergency personnel.
-
Contain: If safe to do so, prevent the spill from spreading.
-
Clean-up (Dry Spill): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][2][8]
-
Clean-up (Wet Spill): Absorb with an inert material and place in a sealed, labeled container for disposal.[1]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[1]
Waste Disposal:
-
Dispose of contents and containers as hazardous waste at an approved waste disposal plant.[2][8]
-
Do not dispose of down the drain or in regular trash.[9]
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste.[9]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Emergency Procedures
The following flowchart details the immediate actions to take in case of accidental exposure.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pppmag.com [pppmag.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
